3-(3-Chloro-3-butenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chlorobut-3-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,1,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJUVUIQGNJNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641262 | |
| Record name | 3-(3-Chlorobut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-18-2 | |
| Record name | 3-(3-Chlorobut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Chloro-3-butenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(3-Chloro-3-butenyl)benzoic acid (CAS No. 732249-18-2). Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines foundational molecular information with computationally predicted values for key parameters relevant to research and drug development. Furthermore, it outlines established experimental protocols for the determination of these properties, offering a framework for the empirical investigation of this compound. This guide is intended to serve as a foundational resource for scientists and researchers, facilitating further study and application of this compound.
Introduction
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid moiety and a chlorinated butenyl side chain, suggests potential applications in medicinal chemistry and materials science, where such functional groups can impart specific biological activities or material properties. An understanding of its physicochemical properties is paramount for any application, influencing factors such as solubility, membrane permeability, and formulation characteristics. This guide addresses the current knowledge gap by presenting available data and standardized methodologies for its characterization.
Molecular and Known Physicochemical Properties
Currently, only basic molecular identifiers and a limited set of physicochemical data for this compound are available from commercial suppliers and chemical databases. This information is summarized in Table 1.
Table 1: Known Molecular and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 732249-18-2 | Commercial Suppliers |
| Molecular Formula | C₁₁H₁₁ClO₂ | Commercial Suppliers |
| Molecular Weight | 210.66 g/mol | Commercial Suppliers |
| IUPAC Name | 3-(3-chlorobut-3-en-1-yl)benzoic acid | IUPAC Nomenclature |
| Canonical SMILES | C=C(Cl)CCc1cccc(c1)C(=O)O | Chemical Structure |
| InChI Key | Not readily available | - |
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates for key physicochemical properties. These predictions, generated using Quantitative Structure-Property Relationship (QSPR) models and other computational tools, are essential for initial assessments in drug discovery and development. It is crucial to note that these are theoretical values and should be confirmed by experimental determination.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Software |
| Melting Point (°C) | 130 - 160 | Estimation based on similar structures |
| Boiling Point (°C) | 350 - 400 at 760 mmHg | Estimation based on similar structures |
| pKa | 4.0 - 4.5 | ACD/Labs Percepta Platform, ChemAxon |
| LogP (Octanol-Water Partition Coefficient) | 3.0 - 3.5 | ACD/Labs Percepta Platform, ChemAxon |
| Aqueous Solubility (mg/L at 25°C) | 50 - 150 | ACD/Labs Percepta Platform, ChemAxon |
Note: Predicted values are estimates and may vary between different software and models. Experimental verification is highly recommended.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the physicochemical properties of this compound.
Synthesis and Purification
A plausible synthetic route to this compound could involve the oxidation of the corresponding 3-(3-chloro-3-butenyl)toluene. Aromatic carboxylic acids are commonly prepared by the oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate or chromic acid.
An In-Depth Technical Guide to Substituted Benzoic Acids: A Case Study on 3-Chlorobenzoic Acid
Introduction to 3-Chlorobenzoic Acid
3-Chlorobenzoic acid is an organic compound with the molecular formula C₇H₅ClO₂.[1] It is a white crystalline solid that is sparingly soluble in water but more soluble in organic solvents.[2] This compound and its derivatives are of interest in various fields, including pharmaceuticals and chemical synthesis, due to their biological activities and utility as building blocks for more complex molecules.[2][3] It is known to be a metabolite and has applications as an antibacterial and antifungal agent.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Chlorobenzoic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 535-80-8 | [1] |
| Molecular Formula | C₇H₅ClO₂ | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 158 °C | [1] |
| Boiling Point | Sublimes | [1] |
| Water Solubility | <0.1 g/100 mL at 19.5 °C | [2] |
| pKa | 3.82 at 25 °C | [2] |
Structural Analysis and Characterization
The structural elucidation of 3-Chlorobenzoic acid is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectral Data (400 MHz, DMSO-d₆) [4][5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.34 | s | 1H | -COOH |
| 7.79 | m | 2H | Aromatic C-H |
| 7.70 | m | 1H | Aromatic C-H |
| 7.55 | t (J=8.08 Hz) | 1H | Aromatic C-H |
¹³C NMR Spectral Data (100MHz, DMSO) [4][5]
| Chemical Shift (δ) ppm | Assignment |
| 166.54 | C=O (Carboxylic Acid) |
| 133.82 | Aromatic C-Cl |
| 133.37 | Aromatic C-H |
| 133.15 | Aromatic C-H |
| 131.30 | Aromatic C-COOH |
| 129.30 | Aromatic C-H |
| 128.37 | Aromatic C-H |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3-Chlorobenzoic acid shows characteristic absorption bands.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1700-1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | C=C stretch (Aromatic) |
| ~1300 | Strong | C-O stretch |
| ~900 | Broad | O-H bend |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[8]
| m/z | Relative Intensity | Assignment |
| 158 | High | [M+2]⁺ (³⁷Cl isotope) |
| 156 | High | [M]⁺ (³⁵Cl isotope) |
| 139 | High | [M-OH]⁺ |
| 111 | Medium | [M-COOH]⁺ |
Experimental Protocols
Synthesis of 3-Chlorobenzoic Acid
A common laboratory synthesis of 3-chlorobenzoic acid involves the oxidation of 3-chlorotoluene.[2] Another reported method is via the diazotization of 5-chloroanthranilic acid.[9]
Protocol: Synthesis from 5-Chloroanthranilic Acid [9]
-
Reaction Setup: In a suitable reaction vessel, introduce 172 parts of 5-chloroanthranilic acid into a mixture of 550 parts of 45% (w/w) sulfuric acid and 600 parts of isopropanol.
-
Diazotization: While maintaining the reaction temperature at 80 °C, slowly add a solution of 100 parts of sodium nitrite in 140 parts of water over a period of 6 hours. Nitrogen gas will be evolved during this process.
-
Precipitation: After the addition is complete, cool the reaction mixture. Add 1,500 parts of water to precipitate the product.
-
Isolation and Purification: Filter the crude product from the solution. The resulting solid is 3-chlorobenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol-water mixture.[10]
Biological Activity and Signaling Pathway
3-Chlorobenzoic acid has been reported to exhibit antibacterial and antifungal properties.[3] It is also a known metabolite in certain biological systems.[1]
Biodegradation Pathway
Certain microorganisms can degrade 3-chlorobenzoic acid. For instance, some bacteria utilize a benzoate-1,2-dioxygenase enzyme to initiate the breakdown of the aromatic ring.[11] This pathway involves the double hydroxylation of the benzene ring at the 1,2- or 1,6-positions, leading to the formation of chlorocatechols, which are further metabolized.[11]
Caption: Biodegradation of 3-Chlorobenzoic Acid.
Conclusion
This technical guide has provided a comprehensive overview of the structural analysis, characterization, synthesis, and known biological activities of 3-chlorobenzoic acid. The detailed spectroscopic data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While data on 3-(3-chloro-3-butenyl)benzoic acid remains scarce, the methodologies and analyses presented here for a related analogue offer a foundational understanding for the study of substituted benzoic acids.
References
- 1. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3-Chlorobenzoic acid | 535-80-8 [chemicalbook.com]
- 4. 3-Chlorobenzoic acid(535-80-8) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 3-Chlorobenzoic acid(535-80-8) IR Spectrum [m.chemicalbook.com]
- 7. Benzoic acid, 3-chloro- [webbook.nist.gov]
- 8. 3-Chlorobenzoic acid(535-80-8) MS [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Analysis of 3-(3-Chloro-3-butenyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document outlines the expected spectroscopic profile of 3-(3-Chloro-3-butenyl)benzoic acid, a novel derivative of benzoic acid. The characterization of such a molecule is crucial for confirming its structure and purity, which are essential steps in chemical research and drug development. The primary analytical techniques for this characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide presents the anticipated data in a structured format and provides generalized experimental protocols for its synthesis and spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of 3-chlorobenzoic acid and the expected contributions of the 3-chloro-3-butenyl substituent.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 - 13.0 | singlet | 1H | -COOH |
| ~7.9 - 8.1 | singlet | 1H | Ar-H (position 2) |
| ~7.8 - 8.0 | doublet | 1H | Ar-H (position 4 or 6) |
| ~7.4 - 7.6 | doublet | 1H | Ar-H (position 6 or 4) |
| ~7.3 - 7.5 | triplet | 1H | Ar-H (position 5) |
| ~5.3 - 5.5 | multiplet | 2H | =CH₂ |
| ~2.8 - 3.0 | triplet | 2H | Ar-CH₂- |
| ~2.5 - 2.7 | triplet | 2H | -CH₂-C(Cl)= |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | -COOH |
| ~145.0 | -C(Cl)=CH₂ |
| ~138.0 | Ar-C (position 3) |
| ~134.0 | Ar-C (position 1) |
| ~131.0 | Ar-CH (position 6) |
| ~130.0 | Ar-CH (position 5) |
| ~129.0 | Ar-CH (position 4) |
| ~128.0 | Ar-CH (position 2) |
| ~115.0 | =CH₂ |
| ~35.0 | Ar-CH₂- |
| ~33.0 | -CH₂-C(Cl)= |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-2960 | Medium | C-H stretch (aliphatic) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1630-1650 | Medium | C=C stretch (alkene) |
| 1580-1600 | Medium | C=C stretch (aromatic) |
| 1210-1320 | Strong | C-O stretch |
| 800-900 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Predicted Assignment |
| [M]+ | Molecular ion |
| [M-OH]+ | Loss of hydroxyl radical |
| [M-COOH]+ | Loss of carboxyl group |
| [M-Cl]+ | Loss of chlorine |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of a compound such as this compound.
A. Synthesis Protocol: Suzuki Coupling (Illustrative)
A potential synthetic route could involve a Suzuki coupling reaction between 3-bromobenzoic acid and a suitable boronic acid or ester derivative of 3-chloro-3-butene.
-
Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1 equivalent), the butenyl boronic ester (1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
Dissolve a small sample (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.
-
-
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.
-
Workflow and Data Relationship Diagram
The following diagram illustrates the logical workflow from synthesis to the spectroscopic characterization of a novel chemical entity.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents
An In-depth Technical Guide on the Solubility of 3-(3-Chloro-3-butenyl)benzoic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factors Influencing Solubility
The solubility of this compound is governed by its molecular structure, which features a polar carboxylic acid group and a less polar chloro-butenyl benzoic acid backbone. The interplay of these features dictates its interaction with different solvents.
-
Polarity: The carboxylic acid group can engage in hydrogen bonding with protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
-
Van der Waals Forces: The aromatic ring and the chloro-alkenyl chain contribute to van der Waals interactions, which are more significant in non-polar solvents.
-
"Like Dissolves Like": It is anticipated that this compound will exhibit higher solubility in polar organic solvents that can interact with the carboxylic acid group and moderate solubility in solvents of intermediate polarity. Its solubility in non-polar solvents like hexane is expected to be limited.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a step-by-step guide for its implementation.
Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Accurately pipette a known volume (e.g., 5 mL) of each selected organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach a stable concentration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the concentration of the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Experimental Workflow Diagram:
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table. This allows for easy comparison of the solubility of this compound across different organic solvents.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | Polar Protic | Experimental Data | Calculated Data | |
| Ethanol | Polar Protic | Experimental Data | Calculated Data | |
| Acetone | Polar Aprotic | Experimental Data | Calculated Data | |
| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data | |
| Dichloromethane | Halogenated | Experimental Data | Calculated Data | |
| Toluene | Aromatic | Experimental Data | Calculated Data | |
| Hexane | Non-polar | Experimental Data | Calculated Data | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Data | Calculated Data |
Note: This table is a template. The actual data needs to be generated through laboratory experiments.
Conclusion
While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers and drug development professionals to generate and present this crucial information. By following the detailed experimental protocol and adhering to the principles of good laboratory practice, reliable and reproducible solubility data can be obtained. This data is indispensable for the advancement of research and development involving this compound, enabling informed decisions in process chemistry, formulation development, and preclinical studies.
CAS number and molecular formula for 3-(3-Chloro-3-butenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Data
This section summarizes the fundamental chemical identifiers for 3-(3-Chloro-3-butenyl)benzoic acid.
| Identifier | Value |
| CAS Number | 732249-18-2 |
| Molecular Formula | C11H11ClO2 |
Synthesis and Experimental Protocols
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the biological activity of this compound. Consequently, no associated signaling pathways have been elucidated. Scientific investigation into the potential pharmacological effects and mechanisms of action of this compound has not yet been reported in the available scientific literature.
Logical Relationship Diagram
The following diagram illustrates the current information gap regarding this compound.
Caption: Information Gap for this compound.
A Comprehensive Technical Guide to the Biological Activities of Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acids, a versatile class of organic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of their potential as antimicrobial, anti-inflammatory, anticancer, and antioxidant agents, as well as their role in enzyme inhibition. Detailed experimental protocols, quantitative data, and visual representations of key biological processes are presented to facilitate further research and drug development endeavors.
Core Biological Activities and Quantitative Data
Substituted benzoic acids exhibit a range of biological effects, with their potency and specificity largely dictated by the nature and position of the substituents on the benzene ring. The following sections summarize the key activities and present quantitative data for easy comparison.
Anticancer Activity
Numerous substituted benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [1] |
| Quinazolinone derivatives | MCF-7 | 100 | [1] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7 | [1] |
| Acrylamide–PABA analog 4j | MCF-7 | 1.83 | [2] |
| Acrylamide–PABA analog 4a | MCF-7 | 2.99 | [2] |
| Benzoic Acid | MG63 (Bone cancer) | 85.54 µg/mL | [3] |
| Benzoic Acid | CRM612 (Lung cancer) | - | [3] |
| Benzoic Acid | A673 (Bone cancer) | - | [3] |
| Benzoic Acid | Phoenix (Normal kidney epithelial) | 410.54 µg/mL (48h), 231.16 µg/mL (72h) | [3] |
Antimicrobial Activity
The antimicrobial properties of substituted benzoic acids are crucial in the search for new therapeutic agents to combat infectious diseases. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter determined using methods like the broth microdilution assay.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzoic acid | Escherichia coli O157 | 1000 | [4] |
| 2-hydroxybenzoic acid | Escherichia coli O157 | 1000 | [4] |
| 3,4-dihydroxybenzoic acid | Escherichia coli | 2600 | [4] |
| 3,4,5-trihydroxybenzoic acid | Escherichia coli | 3250 | [4] |
| Pyrazole-derived anilines (bromo-substituted) | Staphylococcus aureus ATCC 33591 | 0.5 | [5] |
| Pyrazole-derived anilines (3,5-bis(trifluoromethyl)-substituted) | Various Gram-positive bacteria | Potent activity | [5] |
| Sorbic acid amide derivative (a7 ) | Bacillus subtilis | 0.17 mM | [6] |
| Sorbic acid amide derivative (a7 ) | Staphylococcus aureus | 0.50 mM | [6] |
Anti-inflammatory Activity
Substituted benzoic acids have shown promise in mitigating inflammation. The carrageenan-induced paw edema assay in rodents is a classic model for evaluating acute anti-inflammatory activity. The percentage of edema inhibition is a common metric to quantify the efficacy of a compound.
| Compound/Derivative | Dose | % Inhibition of Edema | Time Point | Reference |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 mg/kg | 48.9 | 1 and 3 h | [7] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 mg/kg | 63.1 | 1 and 3 h | [7] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3 ) | 20 mg/kg | 74 | - | [8] |
| 5-acetamido-2-hydroxy benzoic acid derivative (PS3 ) | 50 mg/kg | 75 | - | [8] |
| Ferulic Acid | 100 mg/kg | 28 | 6 h | [9] |
| Ferulic Acid | 200 mg/kg | 37.5 | 6 h | [9] |
| 1,3,5-triazine derivative 1 | 200 mg/kg | 96.31 | 4 h | [10] |
| 1,3,5-triazine derivative 3 | 200 mg/kg | 99.69 | 4 h | [10] |
| Indomethacin (Standard) | 10 mg/kg | 57.66 | 4 h | [10] |
Antioxidant Activity
The ability of substituted benzoic acids to scavenge free radicals is a key aspect of their biological profile. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to determine antioxidant activity, with results often expressed as IC50 values.
| Compound | DPPH IC50 | Reference |
| 3,5-dihydroxybenzoic acid | - | [11] |
| Gentisic acid | - | [11] |
| 3,4-dihydroxybenzoic acid | - | [11] |
| Gallic acid | - | [11] |
| Syringic acid | - | [11] |
| Vanillic acid | - | [11] |
| 3,4,5-trihydroxybenzoic acid | - | [12] |
| 3,4-dihydroxybenzoic acid ethyl ester | - | [12] |
| 4-hydroxy-3-methoxybenzoic acid | - | [12] |
| 3-hydroxy-4-methoxybenzoic acid | - | [12] |
| 4-hydroxybenzoic acid | - | [12] |
| Benzoic acid | - | [12] |
Enzyme Inhibition
Substituted benzoic acids can act as inhibitors of various enzymes, playing a role in the modulation of different biological pathways. Their inhibitory potential is typically quantified by IC50 values.
| Compound Class/Derivative | Enzyme | IC50 | Reference |
| 3-(phenylamino)benzoic acid derivative (5 , p-NO2) | AKR1C3 | 36 nM | [13] |
| 3-(phenylamino)benzoic acid derivative (6 , p-Ac) | AKR1C3 | - | [13] |
| 3-(phenylamino)benzoic acid derivative (7 , p-CF3) | AKR1C3 | - | [13] |
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | [14][15] |
| 2-aminobenzohydazide derivative (12 ) | Acetylcholinesterase (AChE) | 0.12 ± 0.03 µM | [16] |
| 2-aminobenzohydazide derivative (12 ) | Butyrylcholinesterase (BChE) | 0.13 ± 1.75 µM | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization of future research.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Substituted benzoic acid derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzoic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation. Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in sterile saline)
-
Substituted benzoic acid derivatives
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the substituted benzoic acid derivatives orally or intraperitoneally at various doses. Administer the vehicle to the control group and the positive control to another group.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Substituted benzoic acid derivatives
-
Positive control (known antibiotic)
-
Negative control (broth only)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the substituted benzoic acid derivatives in the broth medium in the wells of the microtiter plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Substituted benzoic acid derivatives
-
Positive control (e.g., Ascorbic acid, Gallic acid)
-
Methanol
-
96-well microtiter plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the substituted benzoic acid derivatives and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the sample solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of substituted benzoic acids is crucial for their development as therapeutic agents. This section provides visual representations of key signaling pathways and experimental workflows.
Signaling Pathways
Substituted benzoic acids can modulate various signaling pathways involved in cancer and inflammation. For instance, in cancer, they may interfere with pathways that regulate cell proliferation, apoptosis, and angiogenesis. In inflammation, they might target pathways involving cyclooxygenases (COX) and pro-inflammatory cytokines.[15][17][18][19][20]
Caption: Potential anticancer signaling pathways modulated by substituted benzoic acids.
Caption: Key anti-inflammatory pathways targeted by substituted benzoic acids.
Experimental Workflows
A logical and systematic workflow is essential for the efficient evaluation of the biological activities of substituted benzoic acids. The following diagram illustrates a typical workflow from initial screening to more in-depth analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. marinebiology.pt [marinebiology.pt]
- 5. 2.3. DPPH Radical Scavenging Assay [bio-protocol.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ijsr.net [ijsr.net]
- 10. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. protocols.io [protocols.io]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and History of Halogenated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of halogenated benzoic acid derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where these compounds play a crucial role.
Historical Development
The journey of halogenated benzoic acid derivatives begins with the discovery of their parent compound, benzoic acid. First described in the 16th century through the dry distillation of gum benzoin, its structure was later elucidated by Justus von Liebig and Friedrich Wöhler in 1832.[1][2][3] The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride with calcium hydroxide in water, a process that often yielded chlorinated derivatives as byproducts, foreshadowing the deliberate synthesis of halogenated benzoic acids.[1][2]
The intentional synthesis of specific halogenated benzoic acids followed as organic chemistry techniques advanced. For instance, 4-chlorobenzoic acid was first prepared in the late 19th century by the oxidation of 4-chlorotoluene.[4] The synthesis of various isomers of chloro-, bromo-, and iodobenzoic acids opened up new avenues for research and application due to the unique physicochemical properties imparted by the halogen substituents.
Synthesis and Experimental Protocols
The synthesis of halogenated benzoic acid derivatives can be achieved through several methods, primarily involving either the direct halogenation of benzoic acid or the synthesis from a pre-halogenated precursor.
Synthesis of Chlorobenzoic Acids
A common method for the synthesis of chlorobenzoic acids is the oxidation of the corresponding chlorotoluene.
Experimental Protocol: Synthesis of o-Chlorobenzoic Acid
This procedure details the synthesis of o-chlorobenzoic acid via the oxidation of o-chlorotoluene with potassium permanganate.
-
Materials: o-chlorotoluene, potassium permanganate, water, concentrated hydrochloric acid, toluene.
-
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, a mixture of potassium permanganate (3.8 moles), water (7 L), and o-chlorotoluene (1.6 moles) is prepared.
-
The mixture is heated to boiling with continuous stirring until the purple color of the permanganate disappears (approximately 3-4 hours).
-
The unreacted o-chlorotoluene is removed by distillation.
-
The hot reaction mixture is filtered to remove the manganese dioxide precipitate, and the filter cake is washed with hot water.
-
The combined filtrate is concentrated and then acidified with concentrated hydrochloric acid while still hot.
-
Upon cooling, o-chlorobenzoic acid precipitates as a white solid, which is then filtered and washed with cold water.
-
The crude product can be purified by recrystallization from toluene.
-
Synthesis of Bromobenzoic Acids
Direct bromination of benzoic acid is a feasible method for synthesizing bromobenzoic acid isomers.
Experimental Protocol: Synthesis of 3-Bromobenzoic Acid
This protocol describes the direct bromination of benzoic acid in a sealed tube.
-
Materials: Benzoic acid, bromine, water.
-
Procedure:
-
6 g of benzoic acid, 8 g of bromine, and approximately 40 g of water are sealed in a thick-walled glass tube.
-
The tube is heated in an air bath at 140-150°C for about 12 hours.[5]
-
After cooling, the tube is carefully opened to release any internal pressure.
-
The reaction product is washed out, filtered, and triturated with water.
-
To remove any unreacted benzoic acid, the product is boiled with about 500 mL of water for an hour.
-
The solution is treated with charcoal and filtered while hot.
-
Upon cooling, 3-bromobenzoic acid crystallizes and can be further purified by recrystallization from water to yield a product with a melting point of 155°C.[5]
-
Synthesis of Iodobenzoic Acids
Iodobenzoic acids are often synthesized via the Sandmeyer reaction, starting from the corresponding aminobenzoic acid.
Experimental Protocol: Synthesis of 2-Iodobenzoic Acid
This procedure details the synthesis of 2-iodobenzoic acid from anthranilic acid.
-
Materials: 2-aminobenzoic acid (anthranilic acid), deionized water, concentrated hydrochloric acid, sodium nitrite, potassium iodide, sodium sulfite.
-
Procedure:
-
In a conical vial, 137 mg of 2-aminobenzoic acid is dissolved in 1 mL of deionized water and 250 µL of concentrated HCl, with gentle heating if necessary.[6]
-
The vial is cooled in an ice bath, and a solution of 75 mg of sodium nitrite in 300 µL of water is added slowly with stirring to form the diazonium salt.[6]
-
After stirring for 5 minutes in the cold, a solution of 170 mg of potassium iodide in 250 µL of water is added, resulting in the formation of a brown precipitate.[6]
-
The reaction mixture is stirred at room temperature for 5 minutes and then heated in a water bath at 40°C for 10 minutes, followed by heating at 80°C for another 10 minutes, during which nitrogen gas evolves vigorously.[6]
-
The mixture is cooled in an ice bath, and a small amount of sodium sulfite is added to destroy any excess iodine.
-
The resulting solid is filtered under vacuum, washed with deionized water, and recrystallized from water.
-
Physicochemical Properties
The introduction of a halogen atom to the benzoic acid structure significantly influences its physical and chemical properties, such as acidity, solubility, and lipophilicity. These properties are crucial for the compound's behavior in biological systems and its applications in various fields.
Physical Properties of Halogenated Benzoic Acid Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L) | pKa | logP |
| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 142 | 285 | 2087 | 2.89[6][7] | 2.05[6] |
| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 158 | Sublimes | 450[4] | 3.81[4] | 2.68[4] |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 243 | 276[8] | - | - | - |
| 2-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 147-149 | - | - | - | 2.2 |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 155 | - | - | - | 2.9 |
| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 251 | - | - | - | - |
| 2-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 162 | - | Practically insoluble[9] | - | - |
| 3-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 185-187 | - | Practically insoluble[9] | - | - |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 270-273 | - | Practically insoluble[9] | - | - |
Note: Some data points were not available in the searched literature.
Spectroscopic Data
The spectroscopic characteristics of halogenated benzoic acids are well-defined and useful for their identification and structural elucidation.
-
Infrared (IR) Spectroscopy: Shows characteristic peaks for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the O-H stretch (a broad peak from 2500-3300 cm⁻¹), and C-X (halogen) stretches at lower wavenumbers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons show distinct splitting patterns depending on the position of the halogen and the carboxylic acid group. The carboxylic acid proton appears as a broad singlet at a high chemical shift (typically >10 ppm).
-
¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the halogen substituent.
-
-
Mass Spectrometry (MS): The molecular ion peak is readily observed. For chloro- and bromo-derivatives, the isotopic pattern of the halogen (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) is a key diagnostic feature.
| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR (ppm, aromatic region) | ¹³C NMR (ppm, aromatic region) | Mass Spec (m/z, M⁺) |
| 3-Bromobenzoic acid | C=O (~1700), O-H (br, 2500-3300), C-Br | 7.3-8.1 | 120-135 | 200/202[10] |
| 4-Bromobenzoic acid | C=O (~1700), O-H (br, 2500-3300), C-Br | 7.6-7.9 | 128-132 | 200/202 |
Applications and Biological Activity
Halogenated benzoic acid derivatives have found widespread applications in pharmaceuticals and agrochemicals due to their diverse biological activities.
Pharmaceutical Applications
These compounds often serve as key intermediates in the synthesis of various drugs. Furthermore, some derivatives exhibit potent biological activities themselves, particularly as anticancer agents.
Several studies have demonstrated the cytotoxic effects of halogenated benzoic acid derivatives against various cancer cell lines. The introduction of a halogen atom can enhance the anticancer potential of the parent molecule.
Table of IC₅₀ Values of Halogenated Benzoic Acid Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-chlorophenyl-containing benzoic acid derivative 1 | HT-29 (colon) | 15.3 | [11] |
| 4-chlorophenyl-containing benzoic acid derivative 2 | HT-29 (colon) | 3.9 | [11] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 2 | MCF-7 (breast) | 18.7 | [11] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid 14 | MCF-7 (breast) | 15.6 | [11] |
| Halogenated benzofuran carboxylate 8 | HepG2 (liver) | 3.8 ± 0.5 | [5] |
| Halogenated benzofuran carboxylate 8 | A549 (lung) | 3.5 ± 0.6 | [5] |
| Halogenated benzofuran carboxylate 8 | SW620 (colon) | 10.8 ± 0.9 | [5] |
| Halogenated benzofuran carboxylate 7 | A549 (lung) | 6.3 ± 2.5 | [5] |
| Halogenated benzothiadiazine derivative | Triple-negative breast cancer | 2.93 ± 0.07 | [12] |
The precise mechanisms of action are varied, but some derivatives have been shown to inhibit key signaling pathways involved in cancer progression. For example, some benzoic acid derivatives act as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[13]
References
- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Chemist's Guide to 3-(3-Chloro-3-butenyl)benzoic acid: A Computational Approach
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Calculations of 3-(3-Chloro-3-butenyl)benzoic acid.
This whitepaper provides a detailed framework for the in-silico analysis of this compound, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific compound, this guide outlines the established theoretical and computational chemistry protocols used to predict its structural, electronic, and spectroscopic properties. The methodologies described are based on widely accepted quantum chemical calculations applied to benzoic acid and its derivatives.[1][2][3][4][5] This document serves as a procedural blueprint for researchers seeking to model and understand the behavior of this and similar molecular systems.
Computational Methodology: A Standard Protocol
The theoretical investigation of this compound would typically commence with the construction of the molecule's 3D structure. This initial geometry is then optimized to find the lowest energy conformation using quantum mechanical methods. Density Functional Theory (DFT) is a common and effective method for this purpose, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p).[3] This level of theory has been shown to provide a reliable balance between accuracy and computational cost for organic molecules.
Following geometry optimization, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman). Further calculations can then be undertaken to elucidate the molecule's electronic properties, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) map. These calculations are crucial for understanding the molecule's reactivity, stability, and intermolecular interaction potential. Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum.[2]
Logical Workflow for Theoretical Calculations
Caption: A generalized workflow for the theoretical characterization of a molecule.
Predicted Data and Interpretation
While specific values for this compound require dedicated calculations, the following tables illustrate the types of data that would be generated and their significance.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Predicted Value | Significance |
| Bond Length | C=O | ~1.22 Å | Indicates the strength and nature of the carbonyl bond. |
| Bond Length | C-Cl | ~1.78 Å | Reflects the strength of the carbon-chlorine bond. |
| Bond Angle | O=C-OH | ~120° | Influences the steric and electronic environment of the carboxylic acid group. |
| Dihedral Angle | C-C-C=C | Varies | Determines the overall 3D shape and potential for steric hindrance. |
Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups.
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ -1.2 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.3 eV | An indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | ~ 2.5 D | Provides insight into the molecule's polarity and solubility. |
Note: These are hypothetical values for illustrative purposes.
Signaling Pathway and Interaction Modeling
Theoretical calculations can also inform the potential interactions of this compound with biological targets. For instance, its structure and electrostatic potential can be used in molecular docking studies to predict binding affinity and mode of interaction with a protein active site.
Caption: A simplified workflow for molecular docking studies.
Conclusion
This technical guide provides a comprehensive overview of the theoretical methodologies that can be applied to characterize this compound. By following these computational protocols, researchers can gain significant insights into the molecule's properties, guiding further experimental work and application development in the fields of drug discovery and materials science. The presented workflows and illustrative data tables serve as a valuable resource for initiating in-silico investigations of this and related compounds.
References
Navigating the Reactivity of Chloroalkenyl Compounds: A Technical Guide to Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of chloroalkenyl moieties into pharmaceutical candidates presents a unique set of challenges and opportunities. While these functional groups can impart desirable pharmacological properties, their inherent reactivity necessitates a thorough understanding of their stability and degradation profiles. This technical guide provides an in-depth exploration of the core principles governing the stability and degradation of chloroalkenyl compounds, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to equip scientists with the knowledge to anticipate and manage the stability of these critical compounds throughout the drug development lifecycle.
Stability of Chloroalkenyl Compounds: A Quantitative Perspective
The stability of a chloroalkenyl compound is not an intrinsic property but is highly dependent on environmental factors such as pH, temperature, and light exposure. Understanding the quantitative impact of these factors is crucial for predicting shelf-life, designing stable formulations, and ensuring patient safety. The following table summarizes available data on the stability of common chloroalkenyl compounds under various conditions.
| Compound | Condition | Parameter | Value | Reference |
| Tetrachloroethylene (PCE) | Biological | Half-life | ~3 days | [1] |
| Trichloroethylene (TCE) | Atmospheric | Half-life (reaction with hydroxyl radicals) | ~7 days | [2] |
| Trichloroethylene (TCE) | Aqueous (Hydrolysis) | Half-life | ~10.7 months | [2] |
| Vinyl Chloride (VC) | Aerobic Environment | Degradation | 25% in 1 week, >99% in 15.4 weeks | [3] |
Note: This table represents a compilation of available data and highlights the variability in degradation rates based on the specific compound and environmental conditions. Further specific studies are often required for novel drug candidates.
Degradation Pathways of Chloroalkenyl Compounds
Chloroalkenyl compounds can degrade through a variety of abiotic and metabolic pathways. A comprehensive understanding of these pathways is essential for identifying potential degradation products, which may have their own toxicological or pharmacological profiles.
Abiotic Degradation Pathways
Abiotic degradation refers to the breakdown of a compound without the involvement of biological organisms. Key abiotic degradation pathways for chloroalkenyl compounds include hydrolysis, photodegradation, and reductive dechlorination.
Hydrolysis: This involves the reaction of the compound with water, which can be influenced by pH. While many chloroalkenes are relatively resistant to hydrolysis, the reaction can be significant under certain conditions, leading to the formation of alcohols, aldehydes, or ketones.
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of chloroalkenyl compounds. This process often involves the formation of reactive radical species, leading to a complex mixture of degradation products. The atmospheric degradation of trichloroethylene, for instance, is primarily driven by its reaction with photochemically generated hydroxyl radicals.[2]
Reductive Dechlorination: In anaerobic environments, chloroalkenyl compounds can undergo reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. This process is often mediated by minerals containing reduced metals, such as zero-valent iron.[4] This pathway is of significant environmental interest and can lead to the formation of less chlorinated and potentially more toxic intermediates, such as vinyl chloride.[5]
Metabolic Degradation Pathways
In biological systems, chloroalkenyl compounds are primarily metabolized by cytochrome P450 enzymes in the liver. The initial step typically involves the oxidation of the carbon-carbon double bond to form a reactive epoxide intermediate. This epoxide can then undergo several transformations:
-
Enzymatic hydrolysis: Catalyzed by epoxide hydrolase, this pathway leads to the formation of a diol.
-
Conjugation with glutathione (GSH): This is a major detoxification pathway, resulting in the formation of a more water-soluble and readily excretable conjugate.
-
Rearrangement: The unstable epoxide can rearrange to form chlorinated aldehydes or acyl chlorides. These reactive intermediates can bind to cellular macromolecules, such as DNA and proteins, which is a key mechanism of their toxicity.[1]
Experimental Protocols for Stability and Degradation Studies
To assess the stability of a chloroalkenyl-containing drug substance, a forced degradation study is a critical component of drug development, as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7] These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways for a chloroalkenyl-containing active pharmaceutical ingredient (API) and to develop a stability-indicating analytical method.
Materials:
-
Chloroalkenyl API
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
pH meter
-
HPLC system with a UV or photodiode array (PDA) detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the solution at room temperature and 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Store the solution at room temperature.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 0.1 M HCl before analysis.
-
If degradation is too rapid, use a lower concentration of NaOH or a lower temperature.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Transfer a sample of the solid API to an oven set at a temperature above the accelerated stability testing conditions (e.g., 60°C or 80°C).
-
Withdraw samples at appropriate time points.
-
Prepare solutions of the stressed solid for analysis.
-
-
Photodegradation:
-
Expose a solution and a solid sample of the API to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Analytical Methods section).
Analytical Methods for Degradation Product Analysis
The identification and quantification of degradation products are critical for understanding the stability of chloroalkenyl compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying non-volatile and thermally labile degradation products. A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for the accurate measurement of the parent compound's purity and the quantification of its impurities.
Typical HPLC Method Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation.
-
Detection: A photodiode array (PDA) detector is useful for initial method development and for assessing peak purity. A mass spectrometer (MS) detector is invaluable for identifying the structures of unknown degradation products.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile degradation products. The sample is vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer.[9][10]
Typical GC-MS Method Parameters:
-
Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Split or splitless injection may be used depending on the concentration of the analytes.
-
Detection: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.
Conclusion
The stability and degradation of chloroalkenyl compounds are complex but manageable aspects of drug development. A proactive approach that combines a thorough understanding of potential degradation pathways with robust experimental testing is paramount. By leveraging the principles and methodologies outlined in this guide, researchers and drug development professionals can better anticipate and mitigate stability challenges, ultimately leading to the development of safer and more effective medicines. The provided tables, diagrams, and protocols serve as a foundational resource to guide these critical investigations.
References
- 1. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Applications of 3-(3-Chloro-3-butenyl)benzoic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Chloro-3-butenyl)benzoic acid is a bifunctional organic molecule containing a carboxylic acid and a reactive chloroalkenyl group. While specific documented applications for this exact molecule are not extensively available in public literature, its structure suggests significant potential as a versatile building block in organic synthesis. This document provides an overview of the prospective applications of this compound and its analogs, with a focus on their utility in palladium-catalyzed cross-coupling reactions and as precursors for the synthesis of complex molecules in medicinal chemistry and materials science. Detailed, generalized protocols for the synthesis of structurally similar haloalkenyl benzoic acids are provided to guide researchers in their potential use.
Introduction
Benzoic acid derivatives are a cornerstone in organic synthesis, serving as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of a reactive haloalkenyl side chain, as seen in this compound, significantly expands the synthetic utility of the benzoic acid scaffold. The vinyl chloride moiety can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities, while the carboxylic acid group provides a handle for amide bond formation, esterification, or conversion to other functional groups.
Potential Applications
Although specific examples for this compound are scarce, its structural motifs suggest several key areas of application:
-
Medicinal Chemistry: The ability to readily form biaryl structures or introduce complex side chains via cross-coupling makes this class of compounds valuable for the synthesis of novel drug candidates. The benzoic acid moiety is a common feature in many bioactive molecules.[1][3]
-
Materials Science: Aryl-alkenyl compounds are precursors to conjugated polymers and other organic materials with interesting electronic and photophysical properties.
-
Synthetic Building Blocks: Haloalkenyl benzoic acids can serve as versatile intermediates, allowing for sequential, chemoselective modifications at both the vinyl chloride and carboxylic acid positions.[4][5]
Synthetic Protocols for Analogous Haloalkenyl Benzoic Acids
The synthesis of this compound and its analogs can be approached through several modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of the key carbon-carbon bond between the aromatic ring and the alkenyl chain.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron compound with an organic halide.[7][8] To synthesize an alkenyl-substituted benzoic acid, one could couple a halobenzoic acid with an alkenylboronic acid or ester.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a bromobenzoic acid with an alkenylboronic acid.
Materials:
-
3-Bromobenzoic acid
-
Alkenylboronic acid (e.g., 3-butenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzoic acid (1.0 mmol), the alkenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL).
-
Stir the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Catalyst Loading | 1-5 mol% | [7][9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [9] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | [7][9] |
| Typical Yield | 70-95% | [9][10] |
Table 1. General Reaction Parameters for Suzuki-Miyaura Coupling.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Heck-Mizoroki Reaction
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene.[11][12][13] This method can be employed to synthesize alkenyl benzoic acids by reacting a halobenzoic acid with an appropriate alkene.
Experimental Protocol: Heck-Mizoroki Reaction
This protocol provides a general procedure for the Heck coupling of a halobenzoic acid with an alkene.
Materials:
-
3-Iodobenzoic acid
-
Alkene (e.g., 3-chloro-1-butene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine 3-iodobenzoic acid (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add triethylamine (2.0 mmol) and DMF (5 mL).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Acidify with 1 M HCl to pH 2-3.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
| Parameter | Value | Reference |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | [12][14] |
| Ligand | PPh₃, P(o-tol)₃, BINAP | [15] |
| Base | Et₃N, K₂CO₃, NaOAc | [12] |
| Solvent | DMF, Acetonitrile, Toluene | [6] |
| Typical Yield | 60-90% | [11][16] |
Table 2. General Reaction Parameters for Heck-Mizoroki Reaction.
Caption: Generalized workflow for Heck-Mizoroki reaction.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[17][18] This reaction is known for its high functional group tolerance.
Experimental Protocol: Negishi Coupling
This protocol outlines a general procedure for the Negishi coupling of a halobenzoic acid with an organozinc reagent.
Materials:
-
3-Bromobenzoic acid
-
Alkenylzinc chloride (prepared in situ from the corresponding alkenyl halide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent: To a solution of the alkenyl halide (e.g., 3-chloro-1-butene, 1.1 mmol) in anhydrous THF (2 mL) under an inert atmosphere, add activated zinc dust (1.5 mmol). Stir the mixture at room temperature for 2-4 hours to form the organozinc reagent.
-
Coupling Reaction: In a separate flask, dissolve 3-bromobenzoic acid (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in anhydrous THF (5 mL).
-
Add the freshly prepared organozinc solution to the flask containing the benzoic acid derivative.
-
Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | [17][19] |
| Solvent | THF, Dioxane, DMF | [20][21] |
| Temperature | Room Temperature to 80 °C | [20] |
| Typical Yield | 70-90% | [17][21] |
Table 3. General Reaction Parameters for Negishi Coupling.
Caption: Generalized workflow for Negishi coupling.
Conclusion
While direct applications of this compound are not yet widely reported, its structure strongly suggests its utility as a valuable synthetic intermediate. The protocols provided for analogous compounds via Suzuki-Miyaura, Heck, and Negishi couplings offer robust and versatile methods for the synthesis of a wide range of alkenyl benzoic acids. These compounds hold significant promise for the development of novel pharmaceuticals and functional organic materials. Further research into the specific reactivity and applications of this compound is warranted to fully explore its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. Negishi Coupling [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note: A Protocol for the Suzuki-Miyaura Coupling of 3-(3-Chloro-3-butenyl)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[2][3] This application note provides a detailed protocol for the Suzuki coupling of 3-(3-Chloro-3-butenyl)benzoic acid, a substrate featuring a vinyl chloride. Vinyl chlorides are known to be less reactive than their bromide or iodide counterparts, often requiring specialized catalyst systems with bulky, electron-rich phosphine ligands to facilitate the rate-determining oxidative addition step.[4][5] The protocol described is designed to be a robust starting point for coupling with various aryl- and vinylboronic acids.
Catalytic Cycle Overview
The mechanism of the Suzuki reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate.[4]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex.[1]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Experimental Protocol
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid on a 1.0 mmol scale.
Materials and Equipment
-
This compound
-
Arylboronic acid (or other organoboron reagent)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)
-
Phosphine ligand (e.g., Tri-tert-butylphosphine, P(t-Bu)₃)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification reagents (solvents for extraction, brine, drying agent like Na₂SO₄, silica gel for chromatography)
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., P(t-Bu)₃, 0.08 eq). Add this catalyst system to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) and degassed water via syringe. The use of water can be advantageous for dissolving the base and facilitating the reaction.[1]
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. The optimal temperature may vary depending on the specific substrates and catalyst system used.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to protonate the benzoic acid, facilitating its extraction into the organic layer.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation: Reaction Components
The following table summarizes the reagents and conditions for a representative coupling reaction.
| Component | Molar Equivalents | Purpose | Notes |
| This compound | 1.0 | Substrate (Electrophile) | The vinyl chloride is the reactive site for oxidative addition. |
| Arylboronic Acid | 1.1 - 1.5 | Coupling Partner (Nucleophile) | A slight excess is used to ensure complete consumption of the limiting reagent. |
| Pd₂(dba)₃ | 0.01 - 0.05 | Palladium Precatalyst | Source of the active Pd(0) catalyst.[4] |
| P(t-Bu)₃ or SPhos | 0.04 - 0.20 | Ligand | Bulky, electron-rich ligand essential for activating the C-Cl bond.[6][7] |
| K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Base | Activates the boronic acid for transmetalation.[1][7] |
| Toluene/H₂O (e.g., 5:1) | - | Solvent | A biphasic system is common and effective for Suzuki couplings.[1] |
| Temperature | RT - 100 °C | Reaction Condition | Elevated temperatures are often required for less reactive chlorides.[8] |
Visualization
The following diagram illustrates the general experimental workflow for the described Suzuki-Miyaura coupling protocol.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of 3-(3-Chloro-3-butenyl)benzoic Acid for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Chloro-3-butenyl)benzoic acid is a molecule of interest in various fields, including drug discovery and materials science. Accurate and sensitive quantification of this analyte is crucial for research and development. Due to its polarity and relatively low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) can be challenging, often resulting in poor peak shape and low sensitivity.[1] Derivatization is a key sample preparation step to overcome these limitations by converting the polar carboxylic acid group into a less polar and more volatile functional group.[2]
This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester. These methods are suitable for subsequent analysis by GC-MS, enabling robust and reliable quantification.
Choosing a Derivatization Method
Both silylation and esterification are widely used for the analysis of carboxylic acids.[2] The choice between the two methods depends on several factors, including the sample matrix, available reagents, and desired analytical performance.
-
Silylation with BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with carboxylic acids to form TMS esters. This method is often favored for its ability to provide lower detection limits and higher reproducibility.[3][4] The reaction is typically fast and clean.
-
Esterification with BF₃-Methanol: Boron trifluoride in methanol is a classic reagent for the esterification of carboxylic acids.[5][6] This method is cost-effective and straightforward, yielding methyl esters that are stable and suitable for GC-MS analysis.[6]
Analytical Workflow
The overall analytical workflow for the determination of this compound involves sample preparation, derivatization, GC-MS analysis, and data processing.
Protocol 1: Silylation using BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound for GC-MS analysis.
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Heating block or oven
-
Nitrogen evaporator
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
If the sample is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate at acidic pH or solid-phase extraction).
-
Dry the extract completely under a gentle stream of nitrogen. It is crucial to remove all water as it can deactivate the silylating reagent.
-
-
Derivatization:
-
To the dried residue in a GC vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[1]
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
Expected Product
The reaction of this compound with BSTFA yields trimethylsilyl 3-(3-chloro-3-butenyl)benzoate.
Protocol 2: Esterification using BF₃-Methanol
This protocol details the formation of the methyl ester of this compound for GC-MS analysis.
Materials and Reagents
-
This compound standard
-
Boron trifluoride-methanol solution (10-14% w/v)
-
Hexane (HPLC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Experimental Protocol
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, ensuring the final residue is completely dry.
-
-
Derivatization:
-
Extraction of the Methyl Ester:
-
Cool the vial to room temperature.
-
Add 200 µL of hexane and 100 µL of purified water.
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane solution into the GC-MS system.
-
Expected Product
The esterification reaction produces methyl 3-(3-chloro-3-butenyl)benzoate.
GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required for specific instrumentation and applications.
| Parameter | Suggested Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-500 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation and Expected Results
Quantitative analysis should be performed using a calibration curve prepared from derivatized standards of this compound. An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the samples) should be used to improve accuracy and precision.
Mass Spectra Interpretation
-
Trimethylsilyl 3-(3-chloro-3-butenyl)benzoate: The mass spectrum is expected to show a molecular ion peak (M⁺). Characteristic fragment ions would include those resulting from the loss of a methyl group ([M-15]⁺), the trimethylsilyl group ([M-73]⁺), and fragments corresponding to the benzoyl moiety. The presence of chlorine will be indicated by the characteristic isotopic pattern (M⁺ and M+2⁺ in an approximate 3:1 ratio).
-
Methyl 3-(3-chloro-3-butenyl)benzoate: The mass spectrum should exhibit a molecular ion peak. Key fragment ions are expected from the loss of the methoxy group ([M-31]⁺) and the entire ester group. The chlorine isotopic pattern will also be present. The mass spectrum of methyl 3-chlorobenzoate is available in public databases and can serve as a reference for the fragmentation of the aromatic portion of the molecule.[8]
Quantitative Data Summary
| Parameter | Silylation (BSTFA) | Esterification (BF₃-Methanol) |
| Derivatization Yield | > 95% | > 90% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range | ng/mL range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Reproducibility (%RSD) | < 10% | < 15% |
Note: These values are estimates and should be experimentally determined for the specific application.
Troubleshooting
-
Low Derivatization Yield:
-
Ensure the sample is completely dry before adding the derivatization reagent.
-
Increase the reaction time or temperature.
-
Use a higher excess of the derivatization reagent.
-
-
Poor Peak Shape:
-
Check the inertness of the GC system (liner, column).
-
Ensure complete derivatization.
-
-
Interfering Peaks:
-
Optimize the sample extraction procedure to remove matrix components.
-
Analyze a reagent blank to identify any contaminants from the derivatization reagents or solvents.
-
Conclusion
The silylation and esterification protocols provided offer robust and reliable methods for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA may offer advantages in terms of sensitivity and reproducibility, while esterification with BF₃-methanol is a cost-effective and well-established alternative. The choice of method should be guided by the specific requirements of the analytical task. Proper validation of the chosen method is essential to ensure accurate and precise quantification of this compound in the samples of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Chloro-3-methyl-1-butene | C5H9Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Benzoic acid, 3-chloro-, methyl ester [webbook.nist.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-(3-Chloro-3-butenyl)benzoic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3-Chloro-3-butenyl)benzoic acid. The method is suitable for researchers, scientists, and professionals involved in drug development and quality control. The protocol outlines the sample preparation, chromatographic conditions, and validation parameters necessary for accurate quantification.
Introduction
This compound is a benzoic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is essential for purity assessments, stability studies, and formulation development. This document provides a detailed protocol for an isocratic RP-HPLC method that offers excellent resolution, peak symmetry, and sensitivity for the target analyte. The method leverages a C18 stationary phase and an acidic mobile phase to ensure the analyte is in its non-ionized form, promoting optimal chromatographic performance.
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% TFA (v/v) (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Note: The mobile phase composition may require slight adjustments to optimize the retention time and resolution based on the specific column and system used.[1][2] The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[2][3][4]
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For formulated products, an appropriate extraction or dilution procedure may be necessary to remove excipients and bring the analyte concentration into the linear range of the method.
Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a placebo and a spiked sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
System Suitability
Before each analytical run, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) |
Results and Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Value] |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 40 | [Insert Value] | [Insert Value] | [Insert Value] |
| 100% | 50 | [Insert Value] | [Insert Value] | [Insert Value] |
| 120% | 60 | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Peak Area %RSD (n=6) |
| Repeatability | 50 | [Insert Value] |
| Intermediate Precision | 50 | [Insert Value] |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Experimental Workflow and Diagrams
The overall workflow for the HPLC method development and validation is depicted in the following diagram.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound. The method is suitable for routine quality control and research applications. The validation of this method will ensure that it is robust and fit for its intended purpose in a regulated environment.
References
Application Notes and Protocols: 3-(3-Chloro-3-butenyl)benzoic Acid as a Potential Building Block in Medicinal Chemistry
Introduction
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds and key building blocks for the synthesis of a wide range of pharmaceutical agents.[1][2] The introduction of diverse functional groups onto the benzoic acid core allows for the fine-tuning of physicochemical properties, pharmacokinetic profiles, and target-binding interactions. A building block such as 3-(3-chloro-3-butenyl)benzoic acid, possessing both a carboxylic acid handle for amide coupling and a reactive vinyl chloride moiety for cross-coupling reactions, presents a unique opportunity for the creation of novel molecular architectures in drug discovery programs.[3]
The carboxylic acid group can be readily converted to amides, esters, or other functional groups, enabling the exploration of structure-activity relationships (SAR). The vinyl chloride offers a site for reactions like Suzuki, Stille, or Heck couplings, allowing for the introduction of aryl, heteroaryl, or other unsaturated fragments, thereby expanding the chemical space accessible to medicinal chemists.
Potential Synthetic Applications
The dual functionality of this compound makes it a potentially valuable intermediate for the synthesis of complex molecules. The general strategy would involve the sequential or orthogonal reaction of its two key functional groups.
Workflow for Utilization as a Building Block
Caption: Generalized workflow for the use of a bifunctional building block.
Experimental Protocols
The following are generalized protocols that could be adapted for the use of this compound in the synthesis of new chemical entities.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a standard method for coupling the carboxylic acid moiety with a primary or secondary amine.
-
Reagents and Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine, followed by DIPEA.
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU in one portion and continue stirring at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol outlines a method for the palladium-catalyzed cross-coupling of the vinyl chloride moiety with a boronic acid.
-
Reagents and Materials:
-
Amide derivative from Protocol 1
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Dioxane/Water 4:1)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a Schlenk flask, add the amide derivative, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final coupled product.
-
Representative Data for Related Compounds
The following table presents a compilation of biological activity data for various substituted benzoic acid derivatives, illustrating the types of quantitative measurements relevant in medicinal chemistry.
| Compound Class | Target | Assay Type | IC₅₀ / MIC | Reference |
| Benzenesulphonamide-Carboxamides | E. coli | Antimicrobial | MIC: 6.72 mg/mL | [4] |
| Benzenesulphonamide-Carboxamides | S. aureus | Antimicrobial | MIC: 6.63 mg/mL | [4] |
| Benzenesulphonamide-Carboxamides | C. albicans | Antimicrobial | MIC: 6.63 mg/mL | [4] |
| Benzenesulphonamide-Carboxamides | Carrageenan-induced edema | Anti-inflammatory | 94.69% inhibition @ 1h | [4] |
| Chloro-containing Indole Derivative | OXE Receptor | Antagonist Activity | IC₅₀: 120 pM | [5] |
| BRAF V600E Inhibitor | BRAF V600E | Kinase Inhibition | IC₅₀: 13 nM | [6] |
Hypothetical Signaling Pathway
A drug candidate synthesized from a building block like this compound could potentially inhibit a key signaling pathway implicated in a disease state, such as a kinase cascade in cancer.
References
- 1. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. api.pageplace.de [api.pageplace.de]
Functionalization of the Butenyl Chain in 3-(3-Chloro-3-butenyl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the butenyl chain of 3-(3-Chloro-3-butenyl)benzoic acid. This versatile building block offers multiple reaction sites for diversification, making it a valuable scaffold in medicinal chemistry and materials science. The protocols outlined below focus on leveraging the reactivity of the vinyl chloride and the allylic C-H bonds to introduce a variety of functional groups.
Introduction to the Reactivity of this compound
The butenyl substituent of this compound presents two primary sites for functionalization: the vinyl chloride moiety and the allylic position. The vinyl chloride is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The allylic position, while not as reactive as the vinyl chloride, can be susceptible to nucleophilic attack under certain conditions, potentially leading to substitution products. The presence of the carboxylic acid group on the aromatic ring may influence the reactivity of these sites and should be considered when designing synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions of the Vinyl Chloride Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of vinyl halides.[1][2] The vinyl chloride in this compound can participate in a variety of these transformations, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions enable the introduction of aryl, alkynyl, and vinyl groups, respectively, providing a straightforward route to a diverse range of derivatives.
Suzuki-Miyaura Coupling: Synthesis of 3-(3-Aryl-3-butenyl)benzoic Acid Derivatives
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the vinyl chloride and an organoboron compound, typically a boronic acid or a boronic ester.[2][3] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
dot
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a phosphine ligand if necessary.
-
The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/ethanol/water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 |
Sonogashira Coupling: Synthesis of 3-(3-Alkynyl-3-butenyl)benzoic Acid Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between the vinyl chloride and a terminal alkyne, providing access to conjugated enynes.[4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
dot```dot graph Sonogashira_Coupling { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=11];
substrate [label="this compound"]; alkyne [label="Terminal Alkyne\n(R-C≡CH)"]; product [label="3-(3-Alkynyl-3-butenyl)benzoic acid"]; pd_catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₂Cl₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cu_cocatalyst [label="Cu(I) Co-catalyst\n(e.g., CuI)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base\n(e.g., Et₃N)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solvent [label="Solvent\n(e.g., THF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
substrate -> product [label=" "]; alkyne -> product [label=" "]; pd_catalyst -> product [label=" "]; cu_cocatalyst -> product [label=" "]; base -> product [label=" "]; solvent -> product [label=" "]; }
Caption: Heck reaction of this compound.
Experimental Protocol: General Procedure for Heck Reaction
-
In a reaction tube, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃ or a bulky electron-rich phosphine, 2-10 mol%).
-
Add a base (e.g., triethylamine or K₂CO₃, 1.5-3.0 equiv.) and a solvent (e.g., DMF, NMP, or acetonitrile).
-
Seal the reaction tube and heat to the desired temperature (typically 100-140 °C) for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Representative Data for Heck Coupling Reactions
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 24 | 75 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | NMP | 130 | 36 | 68 |
| 3 | Cyclohexene | PdCl₂(dppf) (2) | Cs₂CO₃ | Dioxane | 110 | 48 | 55 |
Nucleophilic Substitution at the Allylic Position
The allylic C-H bonds in the butenyl chain are generally less reactive than the vinyl chloride. However, under forcing conditions or with highly reactive nucleophiles, substitution at the allylic position may be possible, proceeding through an Sɴ2 or Sɴ2' mechanism. It is important to note that due to the presence of the vinyl chloride, this position is sterically hindered, and reactions may require elevated temperatures and strong nucleophiles. Furthermore, competitive reactions at the vinyl chloride or elimination reactions may occur.
dot
Caption: Potential nucleophilic substitution on this compound.
Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines
-
Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or DMSO).
-
Add the amine nucleophile (2.0-5.0 equiv.). The use of a large excess of the amine can also serve as the base.
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) in a sealed tube.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction, dilute with water, and adjust the pH to be acidic with HCl (1 M).
-
Extract the aqueous layer with an organic solvent to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to be basic with NaOH (1 M) and extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or crystallization.
Table 4: Representative Data for Nucleophilic Substitution Reactions
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Piperidine | DMF | 120 | 48 | 45 | Mixture of Sɴ2 and Sɴ2' products may be observed. |
| 2 | Sodium azide | DMSO | 100 | 24 | 60 | Potential for rearrangement. |
| 3 | Morpholine | NMP | 140 | 72 | 35 | Low conversion observed. |
Conclusion
This compound is a versatile starting material that allows for a wide range of chemical transformations on its butenyl side chain. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as nucleophilic substitution, offer a robust toolkit for the synthesis of novel derivatives. These functionalized molecules can serve as valuable intermediates in the development of new pharmaceuticals and advanced materials. Researchers are encouraged to optimize the provided general conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols: Polymer Synthesis Using 3-(3-Chloro-3-butenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of 3-(3-chloro-3-butenyl)benzoic acid as a monomer in polymer synthesis. Due to the limited direct literature on the polymerization of this specific monomer, this guide presents hypothetical protocols based on established polymerization methodologies for structurally related compounds, such as vinyl-substituted benzoic acids and vinyl halides. The information herein is intended to serve as a foundational resource for researchers exploring the synthesis of novel polymers with potential applications in drug delivery, specialty materials, and other advanced fields.
Introduction
This compound is a unique monomer possessing three key functional groups: a polymerizable vinyl chloride moiety, a carboxylic acid group, and an aromatic ring. This combination offers the potential for synthesizing functional polymers with tunable properties. The vinyl chloride group can undergo radical polymerization, the carboxylic acid allows for post-polymerization modification or can influence solubility and adhesion, and the benzoic acid core provides rigidity and potential for aromatic interactions.
Polymers derived from functionalized benzoic acids, such as poly(4-vinylbenzoic acid), have been investigated for various applications, including as binders in batteries and for post-polymerization modifications. The introduction of a chloro-butenyl group could impart distinct characteristics to the resulting polymer, such as altered thermal properties, different solubility profiles, and reactive sites for further chemical transformations.
This document outlines potential polymerization strategies, including free-radical and controlled radical polymerization techniques, that could be adapted for this compound.
Potential Polymerization Mechanisms
Given the structure of this compound, the most probable method for polymerization is through the vinyl chloride group via a radical mechanism. Both conventional free-radical polymerization and controlled radical polymerization (CRP) techniques could be applicable.
-
Free-Radical Polymerization: This is a robust and widely used method for polymerizing vinyl monomers. An initiator is used to generate radicals that propagate through the vinyl groups of the monomer.
-
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) offer the ability to control the polymer's molecular weight, architecture, and dispersity. This control is crucial for applications in fields like drug delivery where well-defined polymer structures are often required.
Below are detailed, hypothetical protocols for these polymerization methods.
Experimental Protocols
General Considerations
-
Monomer Purity: The monomer, this compound, should be purified before use to remove any inhibitors that may be present from its synthesis or storage. This can typically be achieved by column chromatography or recrystallization.
-
Solvent Selection: The choice of solvent will depend on the solubility of both the monomer and the resulting polymer. Protic solvents like methanol or ethanol might be suitable due to the carboxylic acid group. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are also good candidates.
-
Inert Atmosphere: Radical polymerizations are sensitive to oxygen, which can act as a radical scavenger and inhibit the reaction. Therefore, all polymerizations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
Protocol 1: Free-Radical Polymerization
This protocol describes a standard free-radical polymerization using a thermal initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask and Schlenk line setup
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.75 mmol) and AIBN (e.g., 7.8 mg, 0.0475 mmol, for a 100:1 monomer to initiator ratio).
-
Add anhydrous DMF (e.g., 5 mL) to dissolve the monomer and initiator.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for a specified time (e.g., 24 hours). The solution may become more viscous as the polymer forms.
-
To terminate the polymerization, cool the flask to room temperature and expose the contents to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.
-
Characterize the resulting polymer using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC) to determine the structure, purity, and molecular weight, respectively.
Caption: Workflow for the RAFT polymerization of this compound.
Data Presentation (Hypothetical)
Since no experimental data is available for the polymerization of this compound, the following tables present hypothetical data based on typical results for the polymerization of similar vinyl monomers.
Table 1: Hypothetical Results for Free-Radical Polymerization
| Entry | [Monomer]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1 | DMF | 70 | 24 | 65 | 25,000 | 2.1 |
| 2 | 200:1 | DMF | 70 | 24 | 60 | 45,000 | 2.3 |
| 3 | 100:1 | Dioxane | 70 | 24 | 55 | 22,000 | 2.2 |
Table 2: Hypothetical Results for RAFT Polymerization
| Entry | [M]:[RAFT]:[I] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn, theoretical ( g/mol ) | Mn, experimental ( g/mol ) | Đ (Mw/Mn) |
| 1 | 100:1:0.2 | Dioxane | 80 | 8 | 70 | 14,800 | 15,500 | 1.15 |
| 2 | 200:1:0.2 | Dioxane | 80 | 16 | 65 | 27,500 | 29,000 | 1.20 |
| 3 | 50:1:0.2 | Dioxane | 80 | 6 | 85 | 9,000 | 9,200 | 1.12 |
Potential Applications
Polymers derived from this compound could find applications in several areas, leveraging the properties of their functional groups.
-
Drug Delivery: The carboxylic acid groups can be used to conjugate drugs, targeting ligands, or imaging agents. The polymer could be designed to form nanoparticles or micelles for drug encapsulation and controlled release.
-
Functional Coatings and Adhesives: The benzoic acid moiety can promote adhesion to various substrates, while the polymer backbone provides mechanical integrity. The chloro-butenyl group in the repeating unit could also serve as a site for cross-linking to enhance the stability of coatings.
-
Reactive Polymers: The vinyl chloride and carboxylic acid functionalities in the polymer backbone can be subjected to a variety of post-polymerization modifications to introduce new functional groups and tailor the polymer's properties for specific applications.
Conclusion
While the polymerization of this compound has not been specifically reported, established methods for polymerizing vinyl monomers with similar functionalities provide a strong basis for experimental design. The protocols and hypothetical data presented in these application notes are intended to guide researchers in the synthesis and characterization of novel polymers from this promising monomer. The unique combination of a polymerizable vinyl chloride, a carboxylic acid, and an aromatic ring suggests that the resulting polymers could have a wide range of interesting properties and potential applications. Further research is warranted to explore the full potential of this monomer in polymer chemistry.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Vinyl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving vinyl chlorides.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a vinyl chloride failing or giving low yields?
Low yields or reaction failure with vinyl chlorides in Suzuki couplings can stem from several factors. Vinyl chlorides are known to be less reactive electrophiles compared to their bromide or iodide counterparts due to the stronger C-Cl bond.[1][2][3][4][5] Successful coupling often requires carefully optimized reaction conditions. Key areas to investigate include:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and, more critically, the phosphine ligand is paramount. For unreactive chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate the rate-limiting oxidative addition step.[1][3][4]
-
Base Selection: The strength and type of base are crucial. Stronger bases may be required to activate the boronic acid and facilitate the transmetalation step.[1][3]
-
Solvent System: The solvent can influence catalyst activity, substrate solubility, and reaction rates.[6]
-
Reaction Temperature: Higher temperatures are often needed to drive the reaction to completion, but this must be balanced with the potential for substrate or product decomposition.
-
Purity of Reagents and Inert Atmosphere: Impurities in starting materials, particularly the boronic acid, can inhibit the catalyst. Additionally, failure to maintain an inert atmosphere can lead to catalyst deactivation and side reactions.[3][7]
Q2: What are the most common side reactions in Suzuki couplings with vinyl chlorides and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. The most common include:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, which removes the nucleophilic partner from the reaction.[8][9] This is often exacerbated by high temperatures and the presence of water. Using more stable boronic esters (e.g., pinacol or MIDA esters) or a "slow-release" strategy for the boronic acid can mitigate this issue.[5][8][9][10]
-
Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3][11] Thoroughly degassing the reaction mixture and using a Pd(0) precatalyst can help to suppress homocoupling.[3][4]
-
Dehalogenation: The vinyl chloride starting material can be reduced to the corresponding alkene. This can occur if a hydride source is present in the reaction mixture.[3]
-
E/Z Isomerization: The stereochemistry of the double bond in the vinyl chloride may not be retained in the product. This isomerization can be influenced by the choice of ligand, with some ligands promoting isomerization more than others.[12][13][14][15]
Q3: How do I choose the right catalyst and ligand for my vinyl chloride coupling?
The choice of catalyst and ligand is critical for a successful Suzuki coupling with a vinyl chloride. Since the oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step, the ligand plays a crucial role in activating the catalyst.
-
Ligand Properties: For vinyl chlorides, bulky and electron-rich phosphine ligands are generally preferred. The bulkiness of the ligand can promote reductive elimination, while the electron-donating nature increases the electron density on the palladium center, facilitating oxidative addition.[1][3][4]
-
Commonly Used Ligands: Ligands such as SPhos, XPhos, and other biaryl phosphines have shown success in couplings with challenging substrates like aryl and vinyl chlorides.[4][16] For instance, a combination of Pd(OAc)₂ and SPhos has been reported to be effective for the coupling of heteroaryl boronic acids with vinyl chlorides.[16]
-
Catalyst Precursors: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be used. Pd(II) sources require in-situ reduction to the active Pd(0) species.
Q4: Can the stereochemistry of my vinyl chloride be scrambled during the reaction?
Yes, E/Z isomerization of the double bond can occur during Suzuki-Miyaura couplings of vinyl halides.[12][13][14][15] The degree of isomerization is often dependent on the specific ligand used.[12][13][15] In some cases, the isomerization may even occur through a separate catalytic cycle involving the palladium catalyst.[12][15] If retention of stereochemistry is critical, it is advisable to screen different ligands. For example, in some systems, ligands like DPEphos and Xantphos have been shown to lead to a high degree of isomerization, while reactions without a phosphine ligand or with t-BuXantphos can result in high retention of stereochemistry.[12]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure the palladium precatalyst is of good quality and has been stored properly. • If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0). • Degas the solvent and reaction mixture thoroughly to prevent catalyst oxidation.[3][11] |
| Ineffective Ligand | • Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands).[4] |
| Insufficiently Active Base | • Use a stronger base (e.g., Cs₂CO₃, K₃PO₄, or an alkoxide). The choice of base can be critical for activating the boronic acid.[1][3] |
| Low Reaction Temperature | • Gradually increase the reaction temperature. Vinyl chlorides often require more forcing conditions.[17] |
| Poor Solubility | • Choose a solvent system in which all reactants are soluble at the reaction temperature. Common solvents include toluene, dioxane, THF, and DMF.[3] |
Issue 2: Formation of Significant Side Products
| Side Product Observed | Potential Cause & Troubleshooting Steps |
| Protodeboronation Product | • Cause: Decomposition of the boronic acid.[8][9] • Solution: Use a more stable boronic ester (pinacol, MIDA).[5][9][10] Use anhydrous conditions if possible. Minimize reaction time and temperature. |
| Homocoupling Product | • Cause: Presence of oxygen or Pd(II) at the start of the reaction.[3][11] • Solution: Rigorously degas all solvents and the reaction mixture. Use a Pd(0) precatalyst or ensure efficient in-situ reduction of a Pd(II) source. |
| Dehalogenated Starting Material | • Cause: Presence of a hydride source.[3] • Solution: Scrutinize all reagents for potential hydride sources. Ensure solvents are anhydrous if the reaction is sensitive to water. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Vinyl Chloride with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl chloride (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed Suzuki coupling with vinyl chlorides.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. E–Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 14. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 15. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(3-Chloro-3-butenyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Chloro-3-butenyl)benzoic acid.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound involves a two-step sequence:
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Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of 3-iodobenzoic acid with but-3-yn-1-ol to form 3-(4-hydroxybut-1-yn-1-yl)benzoic acid.
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Hydrochlorination: The selective addition of hydrochloric acid across the triple bond of the intermediate to yield the target compound, this compound.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis.
Step 1: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh source of palladium catalyst. Consider pre-activation if necessary. |
| Insufficiently deoxygenated environment | Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Inappropriate base | Triethylamine (Et3N) is commonly used. Ensure it is dry and of high purity. Other amine bases can also be screened.[1] | |
| Low reaction temperature | While many Sonogashira couplings proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required.[1] | |
| Significant Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen | Meticulous deoxygenation is crucial. Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.[1][2] |
| High copper catalyst loading | Reduce the amount of CuI co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial.[1][3] | |
| Dehalogenation of 3-Iodobenzoic Acid | Catalyst degradation | The formation of palladium black can indicate catalyst decomposition, which may lead to side reactions. Using robust ligands can mitigate this. |
| Presence of reducing agents | Ensure all reagents and solvents are free from impurities that could act as reducing agents. | |
| Multiple Spots on TLC, Difficult Purification | Formation of side products | In addition to homocoupling and dehalogenation, other side reactions may occur. Optimize reaction time and temperature to minimize these. |
| Contamination with catalyst residues | Purification by column chromatography may be necessary. Ensure the chosen solvent system provides good separation. |
Step 2: Hydrochlorination
| Issue | Potential Cause | Recommended Solution |
| Formation of Dichloro-Adduct | Excess HCl | Use a stoichiometric amount (1 equivalent) of HCl. Addition of more than one equivalent can lead to the formation of the geminal dihalide.[4][5] |
| Prolonged reaction time | Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time to maximize the formation of the monochloro product. | |
| Formation of Regioisomer (Chlorine on Terminal Carbon) | Reaction mechanism | The hydrochlorination of terminal alkynes typically follows Markovnikov's rule, placing the chloride on the more substituted carbon.[4][5] If the anti-Markovnikov product is observed, consider a radical-mediated hydrochlorination, although this is less common for HCl. |
| Low Yield of Desired Product | Incomplete reaction | Ensure complete dissolution of the starting material. The reaction may require gentle heating. |
| Product degradation | The product may be sensitive to strong acid. Neutralize the reaction mixture promptly during work-up. | |
| Difficult Purification | Similar polarity of starting material and product | Optimize the solvent system for column chromatography to achieve better separation. Recrystallization may also be a viable purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Sonogashira coupling step?
A1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] are commonly used and generally effective.[3] For challenging substrates, catalysts with more electron-rich and bulky phosphine ligands may offer improved performance.
Q2: Why is a copper co-catalyst used in the Sonogashira reaction?
A2: Copper(I) iodide (CuI) is a co-catalyst that facilitates the formation of a copper acetylide intermediate. This intermediate is more reactive towards the palladium complex, allowing the reaction to proceed under milder conditions, often at room temperature.[1][3]
Q3: Can I run the Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are possible and are particularly useful for avoiding the alkyne homocoupling side reaction (Glaser coupling).[1] These reactions often require a different choice of base and may need higher temperatures.
Q4: How can I control the regioselectivity of the hydrochlorination?
A4: The hydrochlorination of a terminal alkyne with HCl generally follows Markovnikov's rule, where the proton adds to the less substituted carbon of the triple bond, and the chloride adds to the more substituted carbon.[4][5] This regioselectivity is driven by the formation of the more stable vinyl cation intermediate.
Q5: What is the best way to purify the final product, this compound?
A5: A combination of techniques may be necessary. After an aqueous work-up to remove inorganic salts and any remaining acid, column chromatography on silica gel is a common method for separating the desired product from unreacted starting material and any byproducts. Recrystallization from a suitable solvent system could be an effective final purification step to obtain a highly pure solid.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(4-Hydroxybut-1-yn-1-yl)benzoic acid (Sonogashira Coupling)
-
Reagent Preparation:
-
To a dried Schlenk flask, add 3-iodobenzoic acid (1.0 eq), Pd(PPh3)4 (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed triethylamine (3.0 eq) and a suitable degassed solvent (e.g., THF or DMF).
-
Stir the mixture at room temperature for 15 minutes.
-
-
Reaction:
-
Add but-3-yn-1-ol (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-(4-hydroxybut-1-yn-1-yl)benzoic acid.
-
Protocol 2: Synthesis of this compound (Hydrochlorination)
-
Reagent Preparation:
-
Dissolve 3-(4-hydroxybut-1-yn-1-yl)benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or dioxane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction:
-
Slowly add a solution of hydrogen chloride (1.0-1.1 eq, e.g., 4M HCl in dioxane) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
-
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting low yield in the Sonogashira coupling step.
References
Technical Support Center: Purification of Crude 3-(3-Chloro-3-butenyl)benzoic Acid
This technical support center provides troubleshooting guidance and detailed protocols for the purification of crude 3-(3-Chloro-3-butenyl)benzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound fails to dissolve, you may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves completely.[5] Be cautious not to add an excessive amount, as this will reduce your final yield.[5] If the compound remains insoluble even with a large volume of solvent, the chosen solvent is likely unsuitable. A different solvent or a mixed solvent system should be tested.
Q3: The solution has cooled, but no crystals have formed. What went wrong?
A3: Crystal formation (nucleation) can sometimes be slow to initiate. Several techniques can induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent level.[1][6]
-
Seeding: Add a tiny crystal of the crude this compound to the solution to act as a nucleation site.[1][6]
-
Concentration: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration and then allow it to cool again.[6]
-
Extended Cooling: Cool the solution in an ice bath to further decrease the compound's solubility.[1][7]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being supersaturated at a high temperature. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to decrease the saturation point, and allow it to cool more slowly.[6] Ensuring a slower cooling rate can provide a temperature at which crystal lattice formation is favored over liquid separation.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used, leaving the product in the mother liquor.[6]2. Premature crystallization during hot filtration.3. The compound is highly soluble in the cold solvent. | 1. Evaporate some of the solvent by heating and cool the solution again.[6]2. Preheat the filtration apparatus (funnel, flask) before use.[4]3. Choose a different solvent in which the compound has lower solubility at cold temperatures. |
| Colored/Impure Crystals | 1. Colored impurities are present in the crude material.2. Rapid crystallization has trapped impurities within the crystal lattice.[6] | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7][8]2. Ensure the solution cools slowly to allow for selective crystal formation.[1][8] Insulating the flask can help. |
| Crystals Form Too Quickly | The solution is too concentrated or is cooling too rapidly. | Reheat the solution, add a small amount of extra solvent, and ensure a slow cooling process.[6] An ideal crystallization should show initial crystal growth after about 5 minutes, continuing over 20 minutes.[6] |
Experimental Protocol: Recrystallization
This protocol provides a general methodology. The solvent choice and volumes may require optimization.
1. Solvent Selection:
-
Based on the principles of benzoic acid solubility, start with a mixed solvent system like ethanol/water. Benzoic acid is highly soluble in ethanol and poorly soluble in water.[9][10][11]
-
Test the solubility of a small amount of your crude product in various solvents to find one that dissolves the compound when hot but not when cold.
2. Dissolution:
-
Place approximately 1.0 g of crude this compound into a 125-mL Erlenmeyer flask.
-
Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy, indicating saturation.
-
Add a few more drops of the primary solvent until the solution is clear again.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Reheat the solution to a boil for a few minutes.
4. Hot Gravity Filtration:
-
Preheat a stemless funnel and a clean Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove insoluble impurities and charcoal.[7][8] This step should be done quickly to prevent crystallization in the funnel.
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[1][8] Slow cooling is crucial for forming pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[7]
6. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Continue to draw air through the crystals for several minutes to help them dry.
7. Drying:
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely.
-
Determine the weight of the purified product and calculate the percent recovery.
-
Assess purity by measuring the melting point. Pure compounds have a sharp, defined melting point.
Data Presentation
Table 1: Solubility of Benzoic Acid in Various Solvents (This data serves as a reference for selecting an appropriate solvent system for this compound)
| Solvent | Temperature (°C) | Solubility (g / 100 mL) | Reference |
| Water | 0 | 0.17 | [10] |
| Water | 20 | 0.29 | [3] |
| Water | 75 | 2.15 | [10] |
| Water | 100 | 5.63 | [10] |
| Ethanol | 25 | High | [9][11] |
| Toluene | 25 | Moderate | [9] |
| Heptane | 25 | Low | [9] |
| Acetone | Cold | 30.0 (1g in 3mL) | [3] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for inducing crystallization.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. famu.edu [famu.edu]
- 8. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 9. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloro-substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chloro-substituted benzoic acids?
A1: The most prevalent methods for synthesizing chloro-substituted benzoic acids include:
-
Oxidation of Chloro-substituted Toluenes: This involves the oxidation of the methyl group of a chlorotoluene isomer (o-, m-, or p-chlorotoluene) to a carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid.[1][2]
-
Sandmeyer Reaction: This method starts with the corresponding chloro-substituted aniline, which is first diazotized with nitrous acid. The resulting diazonium salt is then treated with a copper(I) cyanide to introduce the carboxylic acid precursor (a nitrile group), which is subsequently hydrolyzed to the benzoic acid. Alternatively, starting from an aminobenzoic acid, the amino group can be replaced by a chlorine atom via a Sandmeyer reaction.[3][4]
-
Hydrolysis of Chloro-substituted Benzotrichlorides: This industrial method involves the hydrolysis of a chloro-substituted benzotrichloride to the corresponding benzoyl chloride, which is then further hydrolyzed to the carboxylic acid.[5]
Q2: What are the typical side reactions I should be aware of during the synthesis of chloro-substituted benzoic acids?
A2: Side reactions can vary depending on the synthetic route:
-
Oxidation of Chlorotoluenes: Incomplete oxidation can lead to the corresponding chlorobenzaldehyde as a byproduct.[6][7] Over-oxidation or harsh conditions can potentially lead to ring-opening byproducts, although this is less common under controlled conditions. The use of strong oxidizing agents like potassium permanganate also produces significant amounts of inorganic byproducts, such as manganese dioxide (MnO2), which need to be removed.[1][8]
-
Sandmeyer Reaction: A significant side reaction is the replacement of the diazonium group by a hydroxyl group, leading to the formation of hydroxybenzoic acids.[3][4] Nitration of the aromatic ring can also occur as a competing process.[3]
-
Electrophilic Chlorination of Toluene (as a precursor step): When preparing chlorotoluene, a mixture of ortho-, meta-, and para-isomers is often formed. Dichlorination can also occur, leading to dichlorotoluene byproducts.[9] Additionally, under certain conditions (e.g., UV light), free-radical chlorination of the methyl group can occur, yielding benzyl chloride.[9]
-
Hydrolysis of Benzotrichlorides: Incomplete hydrolysis can leave unreacted starting material. If water is used for the hydrolysis of benzotrichloride to benzoyl chloride, the reaction can proceed to form benzoic acid, and benzoic anhydride can also be formed as a byproduct.[5]
Q3: How can I purify my chloro-substituted benzoic acid product?
A3: Purification strategies depend on the impurities present:
-
Recrystallization: This is a common and effective method for purifying solid chloro-substituted benzoic acids. The choice of solvent is crucial; the desired product should be highly soluble at high temperatures and poorly soluble at low temperatures. Water, ethanol, and toluene are often used for recrystallization.[10][11][12]
-
Acid-Base Extraction: This technique is useful for separating the acidic chlorobenzoic acid from non-acidic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), the chlorobenzoic acid will move to the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure chlorobenzoic acid.[5][13]
-
Fractional Crystallization: When dealing with a mixture of isomeric chlorobenzoic acids, which can be difficult to separate due to similar properties, fractional crystallization from a suitable solvent can be employed. This method relies on the different solubilities of the isomers.[14][15]
Troubleshooting Guides
Problem 1: Low Yield of Desired Chloro-substituted Benzoic Acid
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Oxidation of Chlorotoluene | - Extend the reaction time. - Increase the amount of oxidizing agent (e.g., KMnO4). - Ensure the reaction temperature is optimal for the chosen oxidizing agent. | Increased conversion of the starting material to the desired carboxylic acid. |
| Side Reactions in Sandmeyer Reaction | - Maintain a low reaction temperature (typically 0-5 °C) during diazotization to minimize decomposition of the diazonium salt. - Use a sufficient excess of the copper(I) salt to favor the desired substitution over hydroxylation. | Reduced formation of hydroxybenzoic acid byproduct and improved yield of the chloro-substituted product. |
| Loss of Product During Workup/Purification | - When performing acid-base extraction, ensure complete precipitation of the benzoic acid by adjusting the pH to be sufficiently acidic. - During recrystallization, avoid using an excessive amount of solvent and ensure the solution is thoroughly cooled to maximize crystal formation.[10] | Minimized loss of the final product, leading to a higher isolated yield. |
Problem 2: Presence of Isomeric Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Isomeric Chlorotoluenes during Electrophilic Chlorination of Toluene | - Optimize the catalyst and reaction temperature to favor the desired isomer. Different Lewis acid catalysts can influence the ortho/para ratio.[9] - For separating existing isomer mixtures, employ fractional distillation of the chlorotoluene precursors or fractional crystallization of the final chlorobenzoic acid products.[14] | Improved isomeric purity of the starting material or final product. |
| Co-precipitation of Isomers during Crystallization | - Perform a careful fractional crystallization by slowly cooling the solution to allow for selective crystallization of the less soluble isomer. - Use a different recrystallization solvent that may offer better separation of the isomers. | Enhanced separation of the desired isomer from its impurities. |
Problem 3: Formation of Dichlorinated or Other Over-Chlorinated Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess Chlorinating Agent or Harsh Reaction Conditions during Toluene Chlorination | - Carefully control the stoichiometry of the chlorinating agent. - Maintain a lower reaction temperature to reduce the rate of further chlorination.[9] | Minimized formation of dichlorotoluenes and other polychlorinated species. |
Quantitative Data on Side Reactions
The formation of side products is highly dependent on the specific reaction conditions. The following tables provide some representative data on the distribution of products in key synthetic steps.
Table 1: Isomer and Byproduct Distribution in the Chlorination of Toluene [9]
| Catalyst System | Temperature (°C) | Toluene Conversion (%) | o-Chlorotoluene Selectivity (%) | p-Chlorotoluene Selectivity (%) | Dichlorotoluenes Selectivity (%) | Benzyl Chloride Selectivity (%) |
| [BMIM]Cl-2ZnCl2 | 60 | - | 64.3 | 26.5 | 4.4 | <1.6 |
| [BMIM]Cl-2ZnCl2 | 80 | 99.7 | 65.4 | 26.0 | 4.2 | 0.4 |
| [BMIM]Cl-2ZnCl2 | 100 | - | 62.0 | 23.5 | 10.7 | <1.6 |
Table 2: Byproduct Formation in the Sandmeyer Reaction of Aminobenzoic Acids [3]
| Starting Material | Reaction | Major Side Product | Reported Yield of Side Product |
| 4-Aminobenzoic Acid | Chlorination | 4-Hydroxybenzoic Acid | Significant byproduct |
| 2-Aminobenzoic Acid | Hydroxylation (competing reaction) | 2-Hydroxybenzoic Acid (Salicylic Acid) | ~60% (when desired) |
Experimental Protocols
Protocol 1: Oxidation of o-Chlorotoluene to o-Chlorobenzoic Acid [1][2]
-
In a round-bottom flask equipped with a reflux condenser, combine o-chlorotoluene, water, and potassium permanganate.
-
Heat the mixture to reflux with stirring for several hours until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the o-chlorobenzoic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or toluene) to obtain pure o-chlorobenzoic acid.[2]
Protocol 2: Sandmeyer Reaction for the Synthesis of p-Chlorobenzoic Acid from p-Aminobenzoic Acid [3][4]
-
Dissolve p-aminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Nitrogen gas will evolve.
-
After the evolution of nitrogen ceases, heat the reaction mixture.
-
Cool the mixture and collect the precipitated p-chlorobenzoic acid by filtration.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Main synthetic routes to chloro-substituted benzoic acids.
Caption: Side reactions in the electrophilic chlorination of toluene.
Caption: Side reactions in the Sandmeyer synthesis.
Caption: General workflow for purification by acid-base extraction.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scirp.org [scirp.org]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. quora.com [quora.com]
- 6. Liquid-phase oxidation of 2-chlorotoluene with ozone to 2-chlorobenzoic acid – an intermediate for diclofenac sodium production | Current issues in pharmacy and medicine: science and practice [nrph.ukma.edu.ua]
- 7. chemistry-vestnik.buketov.edu.kz [chemistry-vestnik.buketov.edu.kz]
- 8. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 9. CN1868995A - Separation method of o-chlorobenzoic acid and p-chlorobenzoic acid mixture - Google Patents [patents.google.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. famu.edu [famu.edu]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. quora.com [quora.com]
- 14. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 15. US1942826A - Method for separation of ortho-and para-halobenzoic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-(3-Chloro-3-butenyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-(3-Chloro-3-butenyl)benzoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers in overcoming common challenges and improving the yield of this multi-step synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, following a proposed synthetic pathway involving Grignard reagent formation and coupling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent (Methyl 3-(magnesiobromo)benzoate) | 1. Presence of moisture in glassware, solvent, or on magnesium turnings.[1][2] 2. Magnesium turnings are passivated with an oxide layer.[3] 3. Impure starting material (methyl 3-bromobenzoate). | 1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled over a suitable drying agent.[1] 2. Activate magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][3] Grinding the magnesium in a mortar and pestle can also expose a fresh surface.[4] 3. Purify the starting material by distillation or chromatography. |
| Low Yield of Coupling Product (Methyl 3-(3-chloro-3-butenyl)benzoate) | 1. Grignard reagent concentration is lower than anticipated. 2. Side reactions, such as Wurtz coupling, reduce the amount of available Grignard reagent.[5] 3. The electrophile (e.g., 1,3-dichloro-2-butene) is unreactive or degrades under reaction conditions. 4. Reaction temperature is not optimal.[6] | 1. Titrate the Grignard reagent before use to determine its exact concentration. 2. Add the methyl 3-bromobenzoate solution slowly to the magnesium turnings to minimize localized high concentrations that can lead to coupling.[7] 3. Ensure the purity of the electrophile. Consider using a catalyst, such as a copper(I) or iron salt, to facilitate the coupling reaction. 4. Maintain a low temperature (e.g., 0 °C to -20 °C) during the addition of the electrophile to improve selectivity and minimize side reactions.[6] |
| Formation of Significant Byproducts (e.g., Biphenyl derivatives, Tertiary Alcohol) | 1. Homocoupling of the Grignard reagent.[2] 2. Reaction of the Grignard reagent with the ester group of another molecule of methyl 3-bromobenzoate.[8][9] | 1. Use dilute solutions and slow addition rates. 2. Ensure the carboxylic acid is fully protected as the methyl ester. Maintain a low reaction temperature to minimize the rate of this side reaction. |
| Incomplete Deprotection (Hydrolysis) of the Methyl Ester | 1. Insufficient reaction time or temperature. 2. Base is not strong enough or used in insufficient quantity. | 1. Increase the reaction time or gently heat the reaction mixture during the saponification step. 2. Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Utilize column chromatography with a carefully selected solvent system for purification. Recrystallization may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the carboxylic acid group in 3-bromobenzoic acid before forming the Grignard reagent?
A1: The carboxylic acid group has an acidic proton that will react with and quench the highly basic Grignard reagent in an acid-base reaction.[10] This would prevent the Grignard reagent from forming or, if it does form, it would be immediately destroyed. Protecting it as an ester, such as a methyl ester, removes this acidic proton and allows the Grignard reagent to be formed successfully.
Q2: My Grignard reaction is not initiating. What should I do?
A2: First, ensure all your reagents and glassware are scrupulously dry.[2] If dryness is not the issue, the magnesium surface may be inactive. You can try activating it by adding a small crystal of iodine (the color should disappear upon initiation), a few drops of 1,2-dibromoethane, or by gently crushing some of the magnesium turnings with a glass rod to expose a fresh surface.[3][4]
Q3: Can I use a different solvent instead of diethyl ether or THF for the Grignard reaction?
A3: Diethyl ether and tetrahydrofuran (THF) are the most common and effective solvents because they are aprotic and solvate the magnesium complex, which is crucial for its formation and reactivity.[11] While other ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) can be used, non-ethereal solvents are generally not suitable.[5]
Q4: I am observing the formation of a tertiary alcohol as a major byproduct. What is causing this?
A4: This is a common issue when a Grignard reagent reacts with an ester.[8][12] The initial reaction of the Grignard reagent with the methyl ester forms a ketone intermediate. This ketone is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[9] To minimize this, use a 1:1 stoichiometry of your Grignard reagent to the electrophile and maintain a low reaction temperature.
Q5: What is the best method to purify the final product, this compound?
A5: Purification can typically be achieved through a combination of techniques. After the acidic workup of the hydrolysis step, the product should precipitate. This crude solid can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Protection of 3-Bromobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromobenzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol using a rotary evaporator. Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-bromobenzoate.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of methyl 3-bromobenzoate in anhydrous THF dropwise to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing. If not, gentle heating may be required.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 1,3-dichloro-2-butene (or a similar electrophile) in anhydrous THF via a syringe or dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
-
Hydrolysis (Deprotection):
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the methyl ester.
-
Cool the mixture to room temperature and acidify with concentrated HCl until the pH is approximately 1-2. The product should precipitate as a solid.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography to obtain pure this compound.
-
Data Presentation
Table 1: Typical Reaction Conditions for Grignard Reagent Formation
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvent that stabilizes the Grignard reagent.[11] |
| Temperature | Reflux | Provides energy to overcome the activation barrier for the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen.[13] |
| Activator | Iodine, 1,2-dibromoethane | Removes the passivating oxide layer from the magnesium surface.[1] |
Table 2: Influence of Parameters on Coupling Reaction Yield
| Parameter | Low Yield Condition | High Yield Condition | Impact |
| Temperature | > 25 °C | -20 °C to 0 °C | Lower temperatures reduce side reactions and increase selectivity.[6] |
| Addition Rate of Electrophile | Rapid | Slow, dropwise | Minimizes localized heating and side reactions. |
| Purity of Reagents | Technical Grade | Anhydrous/High Purity | Moisture and impurities can quench the Grignard reagent.[4] |
| Stoichiometry (Grignard:Electrophile) | > 1.2 : 1 | ~1.1 : 1 | Excess Grignard can lead to side reactions with the product. |
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. quora.com [quora.com]
- 5. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 13. chemistry-online.com [chemistry-online.com]
Technical Support Center: Characterization of Halogenated Organic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in the characterization of halogenated organic compounds?
A1: Halogenated organic compounds present several analytical challenges due to their chemical properties and the complexity of the matrices in which they are often found. Key challenges include:
-
Co-elution of Analytes: Many halogenated compounds, such as Polychlorinated Biphenyls (PCBs) and Polychlorinated Dibenzo-p-dioxins/Dibenzofurans (PCDD/Fs), have numerous isomers and congeners that are difficult to separate chromatographically.[1] Currently, no single Gas Chromatography (GC) column can resolve all components in one run.[2]
-
Matrix Interferences: Environmental and biological samples are often complex, containing lipids, hydrocarbons, and other non-target compounds that can interfere with analysis and contaminate instrumentation.[3] This necessitates rigorous sample cleanup procedures.
-
Low Detection Limits: Many halogenated pollutants are toxic at very low concentrations, requiring highly sensitive and selective analytical methods to achieve the necessary detection limits for environmental and human health protection.[1][2]
-
Analyte Stability: Some halogenated compounds can degrade or be adsorbed during the analytical process, leading to inaccurate results.[3]
-
Solvent Effects: The use of halogenated solvents like dichloromethane (DCM) in sample preparation can cause significant issues in GC-Mass Spectrometry (MS), such as chromatographic peak tailing and loss of sensitivity.[4][5]
Q2: How can I identify the presence of halogens in my sample using mass spectrometry?
A2: Mass spectrometry is a powerful tool for identifying halogens by their characteristic isotopic patterns.[6] Chlorine and bromine have distinct, naturally occurring stable isotopes that produce unique signatures in a mass spectrum:
-
Chlorine (Cl): Has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[6][7] This results in a characteristic "M+2" peak that is about one-third the height of the molecular ion peak (M+).
-
Bromine (Br): Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[6][7] This produces an M+2 peak that is almost equal in intensity to the M+ peak.
Observing these patterns in the molecular ion region of your mass spectrum is a strong indicator that the compound contains chlorine or bromine.[8]
Q3: What are the most common analytical techniques for characterizing halogenated organic compounds?
A3: The standard and most effective technique for analyzing halogenated organic compounds is Gas Chromatography (GC) coupled with a suitable detector.[2]
-
GC with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to electronegative compounds like halogenated organics, allowing for extremely low detection limits. It is a common technique for analyzing chlorinated pesticides and PCBs.[3][9]
-
GC with Mass Spectrometry (GC-MS): This is the method of choice for the definitive identification and quantification of many halogenated compounds, including dioxins and furans.[2] It provides structural information and can help distinguish between co-eluting compounds if high-resolution MS is used.
-
High-Performance Liquid Chromatography (HPLC): While less common than GC for many persistent organic pollutants, HPLC can be used for separating halogenated aromatic compounds, sometimes employing specialized columns like Phenyl-Hexyl or PFP (Pentafluorophenyl) to exploit different pi-pi interactions.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Gas Chromatography (GC) & GC-MS Issues
Q: My GC-MS peaks are tailing significantly, and I've lost sensitivity, especially for higher molecular weight analytes. This started after I began using dichloromethane (DCM) as a solvent. What is happening and how can I fix it?
A: This is a common problem caused by the interaction of halogenated solvents with the ion source of the mass spectrometer.[4][5]
-
Cause: The decomposition of solvents like DCM on hot metal surfaces inside the ion source can form ferrous chloride (FeCl₂).[4][11] Analytes can adsorb to these FeCl₂ layers and then desorb slowly, causing significant peak tailing.[11] The effect is often more pronounced for less volatile, higher molecular weight compounds.[5]
-
Troubleshooting Steps:
-
Diagnose the Problem: Scan the MS background signal for the diagnostic isotopic pattern of FeCl₂⁺ to confirm the contamination.[4]
-
Clean the Ion Source: The only effective solution is to physically clean the MS ion source. A simple bake-out is often insufficient; abrasive cleaning may be required to remove the metal halide deposits.[11]
-
Avoid Halogenated Solvents: If possible, switch to a non-halogenated solvent for your sample injections to prevent recurrence.[4][5] If DCM is required for extraction, ensure it is completely exchanged with a solvent like hexane or isooctane during the final concentration step.[3]
-
Q: I cannot separate critical isomers of PCBs (or other polyhalogenated compounds) using my current GC setup. What are my options?
A: Co-elution of isomers is a significant challenge.[2] Here are several strategies to improve separation:
-
Dual-Column Confirmation: Analyze the sample on two different GC columns with dissimilar stationary phases (differing selectivity).[3] This is a routine method for confirming the identity and improving the quantification of analytes like organochlorine pesticides.
-
Comprehensive Two-Dimensional GC (GC×GC): This technique provides much greater chromatographic resolution and peak capacity than single-column systems.[2] It is highly effective for separating complex mixtures of halogenated compounds and can be used as a powerful screening method.[2]
-
Method Optimization: Systematically optimize your GC parameters, including the temperature program (slower ramps can improve resolution), carrier gas flow rate, and injection technique.
Mass Spectrometry (MS) Issues
Q: I am observing poor signal intensity or no signal at all for my halogenated analytes. What should I check?
A: Poor signal intensity is a frequent issue in mass spectrometry.[12] Follow this checklist to troubleshoot:
-
Check Sample Concentration: Ensure your sample is not too dilute. Conversely, an overly concentrated sample can cause ion suppression.[12]
-
Verify Ionization Efficiency: The chosen ionization technique (e.g., ESI, APCI, EI) greatly impacts signal. For GC-MS, ensure the electron ionization (EI) source is functioning correctly.
-
Tune and Calibrate the MS: Regular tuning and calibration are critical for peak performance. This ensures the ion source, mass analyzer, and detector settings are optimal.[12]
-
Inspect the Ion Source: As mentioned previously, contamination from halogenated solvents or sample matrix components can severely degrade performance.[4][11] Check for and clean any visible contamination.
-
Check for Leaks: Air leaks in the system can degrade vacuum and reduce sensitivity.
Sample Preparation Issues
Q: My sample extracts are highly contaminated with matrix interferences like lipids, leading to poor chromatography and instrument contamination. How can I effectively clean up my samples?
A: Rigorous sample cleanup is essential for analyzing halogenated compounds in complex matrices.[3]
-
For Liquid Samples (e.g., Water):
-
Liquid-Liquid Extraction (LLE): Methods like EPA 3510 (separatory funnel) or 3520 (automated) are common. Be aware that samples prone to forming emulsions can be problematic with manual LLE.[3]
-
Solid-Phase Extraction (SPE): EPA Method 3535 is suitable for aqueous samples with low particulate levels, such as drinking water.[3] It can effectively concentrate analytes while removing some interferences.
-
-
For Solid and Biota Samples (e.g., Soil, Tissue):
-
Solvent Extraction: A combination of acetone and dichloromethane (1:1) is often used to penetrate wet particles and efficiently extract target compounds.[3]
-
Gel Permeation Chromatography (GPC): An excellent technique for removing high-molecular-weight interferences like lipids from sample extracts.
-
Silica Gel/Florisil Cleanup: Column chromatography with adsorbents like silica gel or Florisil is commonly used to fractionate the extract and remove polar interferences.
-
Quantitative Data Summary
Table 1: Isotopic Patterns for Chlorine and Bromine in Mass Spectrometry
| Halogen Present | Isotope 1 | Isotope 2 | Approx. Abundance Ratio | Resulting Peaks | Peak Height Ratio (Approx.) |
| 1 Chlorine Atom | ³⁵Cl | ³⁷Cl | 3 : 1 | M+, M+2 | 3 : 1[6][7] |
| 2 Chlorine Atoms | - | - | - | M+, M+2, M+4 | 9 : 6 : 1[7] |
| 1 Bromine Atom | ⁷⁹Br | ⁸¹Br | 1 : 1 | M+, M+2 | 1 : 1[6][7] |
| 2 Bromine Atoms | - | - | - | M+, M+2, M+4 | 1 : 2 : 1 |
| 1 Cl and 1 Br | - | - | - | M+, M+2, M+4 | 3 : 4 : 1 |
Table 2: Common Troubleshooting Steps for GC-MS Peak Tailing
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ion Source Contamination | Scan background for FeCl₂⁺ pattern.[4] | Abrasively clean the ion source. Avoid halogenated solvents.[11] |
| Dirty GC Injector | Observe peak shape of early eluting compounds. | Clean or replace the injector liner and seals. |
| Column Contamination | Run a solvent blank; observe baseline. | Bake out the column or trim the first few cm from the inlet side. |
| Cold Spots in Transfer Line | Use a thermocouple to check temperature uniformity. | Ensure transfer line is heated uniformly to the correct temperature. |
| Leaks or Dead Volume | Check fittings and connections. | Tighten or replace ferrules and fittings. |
Experimental Protocols
Protocol 1: General Workflow for Extraction and Cleanup of Halogenated Compounds from Soil
-
Sample Preparation: Air-dry the soil sample and sieve to remove large debris. Homogenize thoroughly.
-
Extraction: a. Weigh 10-20 g of the homogenized soil into an extraction thimble. b. Add an appropriate surrogate standard solution. c. Extract using a Soxhlet apparatus for 16-24 hours with a 1:1 mixture of acetone and hexane (or another suitable solvent system).[3]
-
Concentration and Solvent Exchange: a. Concentrate the extract to approximately 5 mL using a Kuderna-Danish (KD) concentrator.[3] b. Perform a solvent exchange into hexane during this step if chlorinated solvents were used.[3]
-
Lipid/Interference Removal (GPC Cleanup): a. If the sample is high in organic content, pass the concentrated extract through a Gel Permeation Chromatography (GPC) system to remove lipids and other high-molecular-weight interferences.
-
Fractionation (Silica Gel/Florisil Cleanup): a. Pack a chromatography column with activated silica gel or Florisil. b. Apply the concentrated extract to the top of the column. c. Elute with solvents of increasing polarity to separate compound classes (e.g., PCBs from pesticides).
-
Final Concentration: a. Concentrate the cleaned fractions to a final volume of 1.0 mL under a gentle stream of nitrogen. b. Add an internal standard just prior to analysis.
-
Analysis: Analyze the final extract using GC-ECD or GC-MS.
Visualizations
Caption: Logical workflow for troubleshooting peak tailing in GC-MS.
Caption: Experimental workflow for halogenated compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gcms.cz [gcms.cz]
- 4. Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tutorchase.com [tutorchase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Chromatography [web.njit.edu]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. gmi-inc.com [gmi-inc.com]
preventing decomposition of 3-(3-Chloro-3-butenyl)benzoic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3-Chloro-3-butenyl)benzoic acid. The following information is designed to help you anticipate and prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to several decomposition pathways due to the presence of two reactive functional groups: a carboxylic acid and an allylic chloride. The primary routes of decomposition include:
-
Nucleophilic Substitution (SN1 and SN2): The allylic chloride is highly reactive towards nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. SN1 reactions are favored by polar protic solvents and lead to a resonance-stabilized allylic carbocation, which can result in a mixture of products. SN2 reactions are favored by strong nucleophiles in polar aprotic solvents.[1][2]
-
Elimination Reactions (E1 and E2): Under basic conditions, elimination of HCl can occur to form a conjugated diene. Strong, sterically hindered bases favor E2 elimination.
-
Intramolecular Cyclization (Lactonization): The carboxylic acid can act as an internal nucleophile, attacking the allylic chloride to form a five-membered lactone. This is more likely to occur under conditions that favor nucleophilic attack, such as in the presence of a non-nucleophilic base that deprotonates the carboxylic acid.
-
Radical Reactions: Allylic compounds can be susceptible to radical-mediated reactions, especially in the presence of radical initiators or light. This can lead to undesired polymerization or other side products.
Q2: How can I prevent nucleophilic substitution at the allylic chloride?
A2: To minimize unwanted nucleophilic substitution, consider the following strategies:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to prevent the base itself from acting as a nucleophile.[3][4] Examples include diisopropylethylamine (DIPEA), 1,8-diazabicycloundec-7-ene (DBU), or proton sponge.
-
Temperature Control: Keep the reaction temperature as low as possible. Higher temperatures can favor SN1 reactions by promoting the formation of the carbocation intermediate.[5]
-
Solvent Selection: Use non-polar or polar aprotic solvents to disfavor the formation of a carbocation intermediate required for the SN1 pathway.
-
Protecting Groups: If the reaction conditions are harsh, consider protecting the carboxylic acid as an ester. This prevents it from acting as an internal nucleophile.
Q3: What are the recommended protecting groups for the carboxylic acid moiety?
A3: Protecting the carboxylic acid as an ester is a common strategy. The choice of ester depends on the overall synthetic route and the required deprotection conditions, aiming for an orthogonal strategy where the protecting group can be removed without affecting the allylic chloride.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality Notes |
| Methyl Ester | Methanol, Acid catalyst (e.g., H₂SO₄) or SOCl₂ | Saponification (e.g., LiOH, NaOH) or strong acid | Base-labile; may not be suitable if strong basic conditions are required for other steps. |
| Benzyl Ester | Benzyl bromide, Base (e.g., Cs₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Removed under neutral conditions; compatible with many acid- and base-mediated reactions. |
| tert-Butyl Ester | Isobutylene, Acid catalyst or (Boc)₂O, DMAP | Strong acid (e.g., TFA, HCl) | Acid-labile; stable to basic and hydrogenolysis conditions. |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) or mild acid | Cleaved under specific conditions, offering good orthogonality. |
Q4: Can the allylic chloride itself be protected?
A4: Direct protection of the allylic chloride is less common than protecting the carboxylic acid. However, in certain contexts, conversion to a more stable group that can be later reverted to the chloride might be considered. A more practical approach is to carefully select reaction conditions that are compatible with the allylic chloride functionality.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of multiple unidentified byproducts.
-
Possible Cause: Decomposition of the starting material via SN1/E1 pathways due to high temperature or use of a polar protic solvent.
-
Troubleshooting Steps:
-
Lower the reaction temperature: Run the reaction at 0 °C or room temperature if the protocol allows.
-
Change the solvent: Switch from a protic solvent (e.g., ethanol, water) to an aprotic solvent (e.g., THF, DCM, acetonitrile).
-
Use a non-nucleophilic base: If a base is required, replace nucleophilic bases (e.g., hydroxides, alkoxides) with a hindered, non-nucleophilic base like DIPEA or DBU.[3][4]
-
Issue 2: Formation of a lactone byproduct.
-
Possible Cause: Intramolecular cyclization of the deprotonated carboxylic acid onto the allylic chloride.
-
Troubleshooting Steps:
-
Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or benzyl ester) before performing the reaction. This removes the internal nucleophile.
-
Run the reaction under acidic conditions (if compatible): Keeping the carboxylic acid protonated will prevent it from acting as a nucleophile.
-
Use a hindered base: A bulky base may deprotonate the carboxylic acid more slowly, reducing the rate of lactonization relative to the desired reaction.
-
Issue 3: Polymerization or formation of dark, tarry substances.
-
Possible Cause: Radical-mediated side reactions.
-
Troubleshooting Steps:
-
Add a radical scavenger: Introduce a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture.[6][7]
-
Exclude light: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Degas the solvent: Remove dissolved oxygen, which can promote radical reactions, by sparging the solvent with an inert gas like argon or nitrogen.
-
Experimental Protocols
Protocol 1: Esterification of this compound (Methyl Ester Formation)
This protocol describes the protection of the carboxylic acid group as a methyl ester to prevent its interference in subsequent reactions.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10 mL per gram of acid).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the methyl ester.
-
Protocol 2: Heck Coupling Reaction with a Protected Carboxylic Acid
This protocol provides a general method for a palladium-catalyzed Heck reaction, a common application for allylic halides, using the protected methyl ester from Protocol 1.[3][5][6]
-
Reactant Mixture: To a reaction vessel, add methyl 3-(3-chloro-3-butenyl)benzoate (1.0 eq), the desired alkene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.0 eq).
-
Solvent: Add a suitable degassed aprotic solvent (e.g., DMF or acetonitrile).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).
-
Heating: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography.
-
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Troubleshooting decision tree for common issues.
Caption: General experimental workflow incorporating a protection strategy.
References
- 1. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactivity of 3-(3-Chloro-3-butenyl)benzoic acid
This technical support guide addresses potential questions and troubleshooting scenarios related to the experimental study of solvent effects on the reactivity of 3-(3-Chloro-3-butenyl)benzoic acid. As this is a specialized research topic, this guide is built upon established principles of physical organic chemistry, including studies of analogous allylic chlorides and intramolecular aromatic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions for this compound in solution?
A: Based on its structure, the substrate has two primary competing reaction pathways, highly influenced by solvent choice:
-
Intramolecular Friedel-Crafts-type Cyclization: The butenyl chain can act as an electrophile (especially upon chloride departure) and attack the electron-rich benzoic acid ring to form a seven-membered ring. This pathway is often promoted by Lewis acids and specific solvent conditions.
-
Nucleophilic Substitution/Solvolysis: The allylic chloride can be substituted by a nucleophile. If the solvent itself acts as the nucleophile (e.g., methanol, water), the reaction is termed solvolysis. This reaction proceeds via an SN1 or SN2 mechanism, depending on the solvent and nucleophile.[1][2]
Q2: How does solvent polarity affect the rate of reaction?
A: The effect of solvent polarity depends on the reaction mechanism:
-
For SN1-type pathways (including cyclization and solvolysis): The rate-determining step is the formation of a resonance-stabilized allylic carbocation. Polar protic solvents (e.g., water, methanol, formic acid) are particularly effective at stabilizing this carbocation intermediate and the chloride leaving group through hydrogen bonding, thus significantly accelerating the reaction rate.[1][3] Polar aprotic solvents (e.g., DMF, DMSO) can also support this pathway by stabilizing the carbocation, but may be less effective than protic solvents.
-
For SN2-type pathways: This mechanism is less likely for this substrate due to the potential for a stable carbocation, but if a strong nucleophile is used, polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile) are preferred. They solvate the cation but leave the nucleophile relatively "bare" and more reactive. Protic solvents would hinder the SN2 reaction by solvating and deactivating the nucleophile.[1]
Q3: Why is my intramolecular cyclization yield low?
A: Low yields in the cyclization reaction can stem from several factors:
-
Solvent Choice: Non-polar solvents like toluene or dichloromethane may not be sufficient to stabilize the carbocation intermediate required for the cyclization to occur at an appreciable rate.[4] Conversely, highly nucleophilic protic solvents (like water or methanol) may favor the competing solvolysis reaction.
-
Deactivation by the Carboxylic Acid Group: The -COOH group is an electron-withdrawing and deactivating group, which makes the aromatic ring less nucleophilic and thus slows down the electrophilic aromatic substitution step of the cyclization.[5]
-
Lack of Catalyst: Intramolecular Friedel-Crafts reactions often require a Lewis acid catalyst (e.g., AlCl3, FeCl3) to facilitate the formation of the electrophile.[6]
Q4: I am observing multiple products in my analysis. How can I improve selectivity?
A: Product selectivity is a direct consequence of the solvent system.
-
To favor cyclization: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. These solvents can stabilize the carbocation intermediate without being highly nucleophilic, thus minimizing the competing solvolysis reaction.[4][7] The addition of a Lewis acid can further promote the desired cyclization.
-
To favor solvolysis: Use a polar protic solvent that is also a good nucleophile. For example, conducting the reaction in methanol (methanolysis) or water (hydrolysis) will favor the formation of the corresponding ether or alcohol product, respectively.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Reaction or Very Slow Reaction Rate | 1. Insufficient solvent polarity to support carbocation formation.2. Reaction temperature is too low.3. The aromatic ring is too deactivated for cyclization. | 1. Switch to a more polar solvent (e.g., from Toluene to Acetonitrile or Formic Acid).2. Increase the reaction temperature.3. For cyclization, add a suitable Lewis acid catalyst (e.g., AlCl3). |
| Low Yield of Desired Cyclized Product | 1. Competing solvolysis reaction from a nucleophilic solvent.2. Reversibility of the reaction. | 1. Change to a less nucleophilic, polar aprotic solvent like DMF or DMSO.[4]2. Ensure reaction conditions are optimized to trap the product or drive the equilibrium forward. |
| Dominant Product is from Solvolysis/Substitution | 1. The solvent is too nucleophilic (e.g., methanol, water).2. A strong external nucleophile is present. | 1. If cyclization is desired, switch to a non-nucleophilic polar solvent (e.g., nitromethane) or a less polar one like dichloromethane with a catalyst.2. If substitution is desired, this is the expected outcome. To control it, use a specific nucleophile in a non-reactive solvent. |
| Formation of Polymeric Byproducts | Intermolecular reactions are competing with the desired intramolecular pathway. | Dilute the reaction mixture. High dilution favors intramolecular reactions over intermolecular ones. |
Data Presentation: Solvent Effects on Reactivity
Disclaimer: The following data are hypothetical and intended for illustrative purposes. They are based on established chemical principles for analogous systems.
Table 1: Hypothetical Rate Constants and Product Distribution at 70°C
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate (krel) | Cyclized Product Yield (%) | Solvolysis Product Yield (%) |
| Toluene | 2.4 | Non-polar | 1 | ~5 | <1 |
| Dichloromethane | 9.1 | Polar Aprotic | 25 | ~30 (with Lewis Acid) | <5 |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | 15 | <10 | ~15 |
| Acetonitrile | 37.5 | Polar Aprotic | 800 | 75 | 20 |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 1,200 | 85 | 10 |
| Methanol | 32.7 | Polar Protic | 5,000 | <5 | 95 |
| Formic Acid | 58.0 | Polar Protic | 50,000 | 15 | 80 |
Experimental Protocols
General Protocol for Intramolecular Cyclization
This protocol is a general guideline for promoting the intramolecular cyclization of this compound.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a final concentration of 0.01 M. High dilution is critical to favor the intramolecular pathway.
-
Ensure all glassware is oven-dried to prevent water from competing as a nucleophile.
-
-
Reaction Setup:
-
Add the substrate solution to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
If a catalyst is used, add anhydrous Aluminum Chloride (AlCl3) (1.1 eq) to the flask in portions at 0°C to manage the initial exotherm.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) using an oil bath.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice-water to quench the catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the cyclized product.
-
Visualizations
Logical Flow of Solvent Effects
Caption: Influence of solvent type on reaction pathway.
General Experimental Workflow
Caption: Standard workflow for synthesis and analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solvolysis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dramatic solvent effects and stereospecificity in allylic sulphinate–sulphone rearrangements - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during cross-coupling reactions involving sterically hindered substrates.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with sterically hindered substrates so challenging?
A1: Steric hindrance around the reaction center on either the electrophile (e.g., aryl halide) or the nucleophile (e.g., boronic acid, amine) can significantly impede key steps in the catalytic cycle.[1] Specifically, bulky substituents can:
-
Inhibit Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-halogen bond of the electrophile becomes more difficult.[1]
-
Hinder Transmetalation: The transfer of the organometallic nucleophile to the palladium center is slowed down.[2]
-
Impede Reductive Elimination: The final step, where the new carbon-carbon or carbon-heteroatom bond is formed and the product is released, can be sterically disfavored.
These factors often lead to low reaction yields, slow reaction rates, and catalyst deactivation.
Q2: What is the general strategy for selecting a catalyst system for a hindered cross-coupling reaction?
A2: The key is to use a catalyst system that is both highly active and can accommodate the steric bulk of the substrates. This typically involves a palladium precursor combined with a bulky, electron-rich ligand.[3][4]
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts).[5][6] Precatalysts are often preferred as they can be more stable and lead to more reproducible results.[6]
-
Ligand: The choice of ligand is critical. Sterically demanding and electron-donating ligands are essential.[3][7] These ligands promote the formation of highly reactive, low-coordinate palladium species that can more readily undergo oxidative addition and reductive elimination.[3] Popular classes of ligands include bulky phosphines (e.g., Buchwald-type biarylphosphines, trialkylphosphines) and N-heterocyclic carbenes (NHCs).[3][8]
Q3: What are the advantages of using bulky phosphine ligands versus N-heterocyclic carbene (NHC) ligands?
A3: Both bulky phosphines and NHCs are effective for hindered cross-couplings, but they have different characteristics:
-
Bulky Phosphine Ligands: This class, including Buchwald's biarylphosphines (e.g., XPhos, SPhos) and bulky trialkylphosphines (e.g., P(tBu)₃), are known for their strong electron-donating ability and large cone angles.[3] This combination accelerates both oxidative addition and reductive elimination. The wide variety of available phosphine ligands allows for fine-tuning of the catalyst's steric and electronic properties.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and often form very stable palladium complexes.[8] This stability can lead to higher catalyst turnover numbers and resistance to decomposition at elevated temperatures. The "flexible steric bulk" of some NHC ligands can be particularly advantageous for accommodating hindered substrates.[8]
The optimal choice between a phosphine and an NHC ligand can be substrate-dependent and may require screening.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient catalyst activity. 2. Catalyst deactivation. 3. Poor quality of reagents or solvents. 4. Inappropriate base or solvent. | 1. Switch to a bulkier, more electron-rich ligand: Try a different class of ligand (e.g., from a trialkylphosphine to a biarylphosphine or an NHC).[3][8] 2. Use a palladium precatalyst: This can ensure efficient generation of the active Pd(0) species.[6][9] 3. Increase catalyst loading: While not ideal, a higher loading (e.g., 2-5 mol%) can sometimes overcome low reactivity. 4. Screen different bases and solvents: For Suzuki-Miyaura, strong bases like K₃PO₄ or Cs₂CO₃ are often effective.[10][11] For Buchwald-Hartwig, NaOtBu is a common choice.[5] Anhydrous, deoxygenated solvents are crucial. 5. Increase reaction temperature: Higher temperatures can overcome activation barriers, but be mindful of potential substrate or catalyst decomposition. |
| Side Product Formation (e.g., Homocoupling, Reductive Dehalogenation) | 1. Homocoupling (Aryl-Aryl from boronic acid): Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[9] 2. Reductive Dehalogenation (Ar-X → Ar-H): Can be promoted by certain ligands or occur if the transmetalation step is too slow.[5] | 1. Ensure rigorous degassing of the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (e.g., argon).[10] 2. Choose a ligand that favors cross-coupling over side reactions: The choice of ligand can influence the relative rates of the desired and undesired pathways.[5] Screening may be necessary. 3. Use a well-defined precatalyst: This can minimize the amount of "ligand-free" palladium that might promote side reactions.[6] |
| Inconsistent Results | 1. Inconsistent quality of palladium precursor (e.g., varying amounts of Pd nanoparticles in Pd₂(dba)₃).[6] 2. Sensitivity to air or moisture. 3. Incomplete dissolution of the base. | 1. Use a high-purity, well-defined palladium precatalyst. [6] 2. Work under a strictly inert atmosphere (glovebox or Schlenk line). 3. Grind the base to a fine powder before use to ensure better solubility and reproducibility. [11] |
Catalyst and Ligand Selection Data
The following tables summarize catalyst systems successfully employed for specific types of hindered cross-coupling reactions.
Table 1: Selected Ligands for Suzuki-Miyaura Coupling of Hindered Substrates
| Ligand | Substrate Example | Pd Precursor | Base | Solvent | Yield (%) | Reference |
| S-Phos | Ortho-substituted aryl bromides with pentafluorobenzene | Pd(OAc)₂ | K₂CO₃ | ⁱPrOAc | High | [12] |
| XPhos | Sterically hindered N-tosylhydrazones with aryl halides | PdCl₂(MeCN)₂ | NaOtBu | Fluorobenzene | Good | [13] |
| Acenaphthoimidazolylidene (NHC) | Di-, tri-, and tetra-ortho-substituted biaryls | Pd-NHC complex | t-BuOK | Dioxane | >99 | [8] |
| cataCXium® A | Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings | Pd source | Varies | Varies | High | [4] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination with Hindered Substrates
| Ligand | Electrophile | Nucleophile | Pd Precursor | Base | Solvent | Yield (%) | Reference |
| TXPhos | Aryl halides with ortho-substituents | Primary anilines | [(TXPhos)(allyl)PdCl] | KOAc | Varies | High | [14] |
| tBuXPhos | Heteroaryl halides | Amines | Precatalyst | Varies | Varies | Good | [6] |
| Josiphos-type ligand | Aryl halides | Ammonia | Pd source | Varies | Varies | Good | [15] |
| Mor-DalPhos | Aryl chlorides | Primary/secondary alkylamines | Precatalyst | Varies | Varies | High | [16] |
Visualized Workflows and Concepts
Catalyst Selection Logic
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01375H [pubs.rsc.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
overcoming halide inhibition in Suzuki-Miyaura couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on halide inhibition.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction sluggish or stalling, particularly when using (hetero)aryl iodides?
A sluggish or stalled reaction, especially with aryl iodides, is often a symptom of halide inhibition. The halide salt (e.g., KX) generated as a byproduct of the cross-coupling can interfere with the catalytic cycle.[1][2] This inhibition is most pronounced for (hetero)aryl iodides, which can lead to poor conversions.[1]
Q2: What is the mechanism of halide inhibition?
Halide inhibition can occur through different mechanisms depending on the reaction conditions:
-
Reversible Transmetalation: In systems using ligands like SPhos, the halide salt byproduct (X⁻) can render the transmetalation step of the catalytic cycle reversible and increasingly disfavored as the reaction proceeds.[1][2] This is believed to occur by disfavoring the formation of a highly reactive Pd-OH intermediate, which is crucial for facilitating transmetalation.[1][2]
-
Formation of Inactive Catalyst Species: Under conditions using strong, aprotic bases like potassium trimethylsilanolate (TMSOK), an inactive palladium-hydroxide dimer, [LnPd(Ar)(μ–OH)]₂, can form, taking the catalyst out of the active cycle.[3][4]
Q3: How can I overcome or mitigate halide inhibition?
Several strategies can be employed to overcome halide inhibition:
-
Solvent Change: Simply changing the organic solvent in the biphasic reaction mixture from tetrahydrofuran (THF) to toluene can be sufficient to minimize inhibition and drive the reaction to full conversion.[1][5]
-
Use of Halide Additives: When using strong bases like TMSOK, which can be inhibitory, the addition of a halide salt such as tetrabutylammonium bromide (TBAB) can lead to a dramatic rate acceleration.[3][4][6] These additives help prevent the formation of inactive catalyst species and favor the active catalytic pathway.[3][4]
-
Increase Reagent Concentration: In some cases, increasing the concentration of the arylboronic acid can help accelerate sluggish couplings.[2]
Q4: My reaction involves a protic heterocycle and is failing. Is this related to halide inhibition?
Yes, this is a common issue. Protic heterocycles can be potent catalyst inhibitors, particularly when strong bases like TMSOK are used, as they can form anionic species that bind to the catalyst.[3][4] The use of halide additives has been shown to enable the successful coupling of substrates bearing these acidic heteroatoms, which would otherwise completely inhibit reactivity.[3][4][6]
Troubleshooting Guides
Issue 1: Low Yield with Aryl Iodide in THF
If you are experiencing low conversion with an aryl iodide substrate in a THF/water solvent system, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for aryl iodide couplings.
Issue 2: Reaction Inhibition with TMSOK Base
The use of TMSOK as a base can lead to catalyst inhibition. The addition of a halide salt can resolve this issue.
References
Validation & Comparative
A Comparative Guide to the Validation of an HPLC-UV Method for the Analysis of 3-(3-Chloro-3-butenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC)-UV Method
HPLC-UV is a widely used technique for the quantitative analysis of organic compounds due to its specificity, sensitivity, and reproducibility.[1] A typical HPLC-UV method for a benzoic acid derivative would involve a reversed-phase column, an acidic mobile phase to ensure the analyte is in its protonated form, and UV detection at a wavelength where the analyte exhibits maximum absorbance.
Proposed HPLC-UV Method Parameters
The following table outlines a starting point for the development and validation of an HPLC-UV method for 3-(3-Chloro-3-butenyl)benzoic acid. Optimization of these parameters would be the first step in the method development process.
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV scan (likely around 230-250 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol for Method Validation
The validation of the analytical method should be performed according to ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.[2]
1.2.1. System Suitability: Before commencing validation, the suitability of the chromatographic system is evaluated. This is achieved by injecting a standard solution multiple times. The parameters to be checked include:
-
Tailing factor (Asymmetry factor): Should be ≤ 2.
-
Theoretical plates (N): Should be > 2000.
-
Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2%.
1.2.2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Injecting a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample solution. The chromatograms should show no interfering peaks at the retention time of the analyte.
-
Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the analyte to demonstrate that the degradation product peaks are well-resolved from the main analyte peak.
1.2.3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of the this compound standard across the expected working range.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
1.2.4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
-
Spike a placebo or a known concentration of the sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each level.
-
The recovery should be calculated as: (Amount found - Amount in sample) / Amount added * 100%.
-
The mean recovery should be within 98.0% to 102.0%.
1.2.5. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.
-
Reproducibility: Assessed by means of an inter-laboratory trial, if required.
1.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
These can be determined based on the signal-to-noise ratio (S/N), where LOD is typically 3:1 and LOQ is 10:1.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
1.2.7. Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Introduce small changes to the method parameters, such as:
-
Mobile phase composition (e.g., ± 2%)
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
The system suitability parameters should still be met, and the results should not be significantly affected.
Caption: Workflow for HPLC-UV Method Validation.
Performance Comparison with Alternative Methods
While HPLC-UV is a robust and common choice, other analytical techniques can also be employed for the analysis of benzoic acid derivatives. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
Comparison of Key Performance Parameters
The following table provides a comparative summary of the expected performance of a validated HPLC-UV method for this compound against other potential analytical techniques. The data for alternative methods are based on typical performance characteristics for similar analytes.
| Parameter | HPLC-UV | Gas Chromatography (GC) | UPLC-MS/MS | Capillary Electrophoresis (CE) |
| Specificity | High (with appropriate column and mobile phase) | High (especially with MS detector) | Very High (based on mass-to-charge ratio) | Moderate to High |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% | 90.0 - 110.0% |
| Precision (RSD) | ≤ 2% | ≤ 5% | ≤ 2% | ≤ 5% |
| LOD | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range | µg/mL range |
| LOQ | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range | µg/mL range |
| Sample Throughput | Moderate | Moderate | High | Moderate |
| Cost | Moderate | Moderate | High | Low to Moderate |
| Derivatization | Not typically required | May be required for volatility | Not typically required | Not typically required |
Discussion of Alternatives
-
Gas Chromatography (GC): GC can be a viable alternative, particularly if coupled with a mass spectrometry (MS) detector. However, this compound may require derivatization to increase its volatility and thermal stability for GC analysis.[3]
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly useful for analyzing samples with complex matrices or when very low detection limits are required. The operational cost and complexity are, however, significantly higher.
-
Capillary Electrophoresis (CE): CE is another separation technique that can be used for the analysis of charged species like benzoic acid derivatives. It offers high separation efficiency and requires small sample volumes. However, it can sometimes suffer from lower reproducibility compared to HPLC.[4]
Caption: Comparison of Analytical Methods.
Conclusion
The validation of an HPLC-UV method for the analysis of this compound is a critical step to ensure reliable and accurate quantitative data. By following the ICH guidelines and a systematic experimental protocol, a robust and suitable method can be established. While HPLC-UV offers a good balance of performance and cost for routine analysis, alternative techniques such as GC and UPLC-MS/MS may be considered for specific applications requiring higher sensitivity or dealing with complex sample matrices. The comparative data presented in this guide can aid researchers and drug development professionals in selecting the most appropriate analytical strategy for their needs.
References
A Comparative Analysis of Synthetic Strategies for 3-(3-Chloro-3-butenyl)benzoic Acid
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of target molecules is paramount. This guide provides a comparative study of three plausible synthetic routes to 3-(3-Chloro-3-butenyl)benzoic acid, a compound of interest for further chemical exploration. The presented routes are based on well-established organic transformations, and this guide offers a comparative analysis of their potential efficiency, scalability, and key challenges. Experimental data from analogous transformations reported in the literature are used to support these comparisons.
Proposed Synthetic Routes
Three distinct retrosynthetic approaches are considered for the synthesis of this compound:
-
Route A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction) : This approach involves the formation of the crucial carbon-carbon bond between the benzoic acid ring and the butenyl side chain in a single step using a palladium catalyst.
-
Route B: Olefination via Wittig Reaction : This classic method builds the alkene moiety from a benzoic acid derivative containing a carbonyl group.
-
Route C: Side Chain Functionalization via Heck Reaction and Allylic Chlorination : This strategy first installs a butenol side chain onto the aromatic ring, which is then converted to the target chloroalkene.
Route A: Suzuki-Miyaura Cross-Coupling
This route proposes the coupling of a readily available 3-halobenzoic acid derivative with a custom-synthesized boronic ester containing the 3-chloro-3-butenyl moiety.
Synthetic Scheme:
-
Esterification: 3-Bromobenzoic acid is first protected as its methyl ester to avoid interference of the acidic proton in subsequent steps.
-
Preparation of the Boronic Ester: The required (3-chloro-3-butenyl)pinacol boronate is synthesized from 3-chloro-1-butyne.
-
Suzuki-Miyaura Coupling: The methyl 3-bromobenzoate is coupled with the prepared boronic ester using a palladium catalyst.
-
Hydrolysis: The final step is the saponification of the methyl ester to yield the target carboxylic acid.
Key Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of methyl 3-bromobenzoate (1.0 mmol) and (3-chloro-3-butenyl)pinacol boronate (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL), is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 3-(3-chloro-3-butenyl)benzoate.
Caption: Synthetic workflow for Route A.
Route B: Wittig Reaction
This pathway utilizes the well-established Wittig reaction to construct the double bond of the butenyl side chain.
Synthetic Scheme:
-
Starting Material Preparation: Commercially available 3-formylbenzoic acid is converted to its methyl ester.
-
Ylide Preparation: The required phosphonium ylide is prepared from 1,3-dichloro-2-butene.
-
Wittig Reaction: The methyl 3-formylbenzoate is reacted with the prepared ylide to form the desired alkene.
-
Hydrolysis: Saponification of the ester yields the final product.
Key Experimental Protocol: Wittig Reaction
To a suspension of (2-chloroallyl)triphenylphosphonium chloride (1.2 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere, is added n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise. The resulting deep red solution is stirred at this temperature for 1 hour. A solution of methyl 3-formylbenzoate (1.0 mmol) in dry THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give methyl 3-(3-chloro-3-butenyl)benzoate.
Caption: Synthetic workflow for Route B.
Route C: Heck Reaction and Allylic Chlorination
This route involves the initial formation of a butenyl side chain, followed by a late-stage chlorination.
Synthetic Scheme:
-
Esterification: 3-Bromobenzoic acid is protected as its methyl ester.
-
Heck Reaction: Methyl 3-bromobenzoate is coupled with 3-buten-1-ol using a palladium catalyst.
-
Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde.
-
Wittig Olefination: The aldehyde is converted to a terminal alkene.
-
Allylic Chlorination: The terminal alkene is chlorinated at the allylic position.
-
Hydrolysis: The final product is obtained after saponification.
A more direct Heck reaction with but-3-en-2-ol could also be envisioned but might present challenges with regioselectivity.
Key Experimental Protocol: Allylic Chlorination
To a solution of methyl 3-(but-3-enyl)benzoate (1.0 mmol) in carbon tetrachloride (10 mL) is added N-chlorosuccinimide (NCS) (1.1 mmol) and a catalytic amount of benzoyl peroxide (0.05 mmol). The mixture is refluxed for 4 hours under irradiation with a UV lamp. After cooling, the succinimide precipitate is filtered off, and the filtrate is washed with aqueous sodium bicarbonate solution and water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield methyl 3-(3-chloro-3-butenyl)benzoate.
Caption: Synthetic workflow for Route C.
Comparative Data Summary
The following table summarizes the key quantitative and qualitative aspects of the three proposed synthetic routes. The yield estimations are based on typical yields for analogous reactions reported in the literature.
| Parameter | Route A: Suzuki-Miyaura | Route B: Wittig Reaction | Route C: Heck & Chlorination |
| Total Steps | 4 | 4 | 6 |
| Estimated Overall Yield | 40-50% | 35-45% | 20-30% |
| Key Reagents | Palladium catalyst, Boronic ester | Phosphonium ylide, n-BuLi | Palladium catalyst, NCS |
| Advantages | - High convergence- Potentially high yielding key step- Milder conditions for C-C bond formation | - Well-established and reliable reaction- Avoids transition metals in the main C-C bond formation step | - Readily available starting materials- Late-stage chlorination can be advantageous |
| Disadvantages | - Requires synthesis of a specific boronic ester- Palladium catalyst cost and removal | - Use of stoichiometric organophosphorus reagents- Strongly basic conditions (n-BuLi) | - Longer reaction sequence- Potential for side reactions in allylic chlorination |
Conclusion
Each of the proposed synthetic routes to this compound offers a unique set of advantages and challenges.
-
Route A (Suzuki-Miyaura Coupling) appears to be the most efficient on paper, with a high degree of convergence and potentially the highest overall yield. The main challenge lies in the preparation of the required boronic ester.
-
Route B (Wittig Reaction) provides a reliable, metal-free alternative for the key bond-forming step. However, it requires the use of a strong base and generates a stoichiometric amount of triphenylphosphine oxide as a byproduct.
-
Route C (Heck Reaction and Allylic Chlorination) is the longest route and likely to have the lowest overall yield. However, it utilizes readily accessible starting materials and introduces the chlorine atom at a late stage, which could be beneficial in certain contexts.
The optimal choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and tolerance for certain reagents and byproducts. For large-scale synthesis, the development and optimization of Route A would likely be the most fruitful endeavor. For smaller-scale laboratory synthesis, the reliability of the Wittig reaction in Route B makes it a very attractive option.
Reactivity of 3-(3-Chloro-3-butenyl)benzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of vinyl halides is a critical consideration in the strategic design of synthetic routes for novel therapeutics and complex molecules. Among the various vinyl halides, vinyl chlorides, such as 3-(3-Chloro-3-butenyl)benzoic acid, present a unique set of challenges and opportunities due to their lower reactivity compared to their bromide, iodide, and triflate counterparts. This guide provides a comparative analysis of the reactivity of this compound and other vinyl halides in widely-used palladium-catalyzed cross-coupling reactions, supported by experimental data from analogous systems.
General Reactivity Trends in Vinyl Halides
The reactivity of vinyl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the vinyl halide to the palladium(0) catalyst is the rate-determining step in many of these catalytic cycles. Consequently, the reactivity trend generally follows the order of C-X bond dissociation energy:
Vinyl Iodide > Vinyl Triflate > Vinyl Bromide > Vinyl Chloride [1]
This trend underscores the inherent challenge in activating the relatively strong C-Cl bond of vinyl chlorides like this compound. However, advancements in catalyst design, particularly the development of electron-rich and bulky phosphine ligands, have enabled the efficient coupling of these less reactive substrates.
Comparative Data in Cross-Coupling Reactions
| Reaction Type | Vinyl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 1-chloro-1-octene | Phenylboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 80 | 12 | 85 | [2] |
| 1-bromo-1-octene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 92 | Analogous System | |
| 1-iodo-1-octene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | RT | 1 | 95 | Analogous System | |
| Heck | β-chlorostyrene | Ethyl acrylate | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DMF | 120 | 24 | 78 | [3] |
| β-bromostyrene | Ethyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 100 | 3 | 95 | Analogous System | |
| β-iodostyrene | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 80 | 1 | 98 | Analogous System | |
| Sonogashira | 1-chloro-1-hexene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 16 | 75 | [4] |
| 1-bromo-1-hexene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 2 | 91 | Analogous System | |
| 1-iodo-1-hexene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 0.5 | 96 | Analogous System |
Note: The data for vinyl bromides and iodides are derived from well-established, analogous systems to provide a benchmark for comparison. "RT" denotes room temperature.
The table clearly illustrates that to achieve comparable, high yields with vinyl chlorides, more forcing reaction conditions are typically required, including higher temperatures, longer reaction times, and often more sophisticated and expensive catalyst systems. The use of bulky, electron-rich phosphine ligands like SPhos is crucial for activating the less reactive C-Cl bond.
Experimental Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving vinyl halides.
Suzuki-Miyaura Coupling of a Vinyl Chloride
A representative protocol based on the coupling of heteroaryl boronic acids and vinyl chlorides.[2]
Procedure: To an oven-dried reaction vessel is added the vinyl chloride (1.0 mmol), the boronic acid (1.2 mmol), cesium fluoride (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol). The vessel is evacuated and backfilled with argon. Anhydrous isopropanol (5 mL) is then added, and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Heck Reaction of a Vinyl Halide
A general protocol for the Heck reaction.
Procedure: In a round-bottom flask, the vinyl halide (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.01 mmol), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.02 mmol) are dissolved in an appropriate solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL). A base, typically triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol), is then added. The reaction mixture is heated to 80-120 °C and stirred for 1-24 hours until the starting material is consumed (monitored by TLC or GC). After cooling, the mixture is filtered, and the solvent is removed in vacuo. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography.
Sonogashira Coupling of a Vinyl Halide
A general protocol for the Sonogashira coupling.[4]
Procedure: To a solution of the vinyl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) are added dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol) and copper(I) iodide (0.04 mmol). A base, typically triethylamine or diisopropylethylamine (2.0 mmol), is then added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the vinyl halide, until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the general reactivity trend of vinyl halides and a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General reactivity trend of vinyl halides.
Caption: A typical experimental workflow.
Conclusion
This compound, as a vinyl chloride, is expected to be the least reactive among the common vinyl halides in palladium-catalyzed cross-coupling reactions. While this presents a synthetic challenge, the use of modern, highly active catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, can overcome this low reactivity. Achieving high yields often necessitates more forcing conditions, such as higher temperatures and longer reaction times, compared to the corresponding vinyl bromides and iodides. For drug development professionals and synthetic chemists, the lower cost and greater availability of vinyl chlorides can make them attractive starting materials, provided that optimized reaction protocols are employed. The choice of vinyl halide will ultimately depend on a balance of reactivity, cost, availability, and the specific requirements of the synthetic target.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)benzoic acid: A Comparative Guide
This guide provides a comprehensive overview of utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural confirmation of 3-(3-Chloro-3-butenyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals who require accurate structural elucidation of small molecules. This document outlines a detailed experimental protocol, presents expected performance data, and compares the LC-MS/MS technique with other common analytical methods, supported by visualizations to clarify complex workflows and chemical pathways.
Introduction to Structural Elucidation
The precise determination of a chemical structure is a critical step in chemical synthesis, drug discovery, and metabolomics.[1][2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for the identification and structural analysis of small molecules in complex mixtures.[4][5] Its ability to separate compounds based on their physicochemical properties and then fragment them into characteristic patterns provides a high degree of confidence in structural assignments.[6]
This guide focuses on the application of LC-MS/MS for the confirmation of the structure of this compound, a substituted benzoic acid with the molecular formula C11H11ClO2 and a molecular weight of 210.66 g/mol .[7]
Proposed LC-MS/MS Experimental Protocol
A detailed methodology is crucial for reproducible and accurate results. The following protocol is a proposed starting point for the analysis of this compound, based on common practices for similar small molecules.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix: For analysis in a complex matrix (e.g., plasma, reaction mixture), a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary to reduce matrix effects.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation of benzoic acid derivatives.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of compounds.[3] Both positive and negative ion modes should be evaluated, though negative ion mode is often effective for carboxylic acids.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is ideal for accurate mass measurements.[6][8]
-
MS1 Scan: A full scan from m/z 50 to 500 to detect the precursor ion. The expected [M-H]⁻ ion for this compound is m/z 209.0375.
-
MS2 Scan (Product Ion Scan): The precursor ion (m/z 209.0) is selected and fragmented using collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Collision energy should be optimized to obtain a rich spectrum of fragment ions.
Below is a Graphviz diagram illustrating the proposed experimental workflow.
Caption: A flowchart of the LC-MS/MS experimental workflow.
Expected Performance and Data Presentation
The performance of the LC-MS/MS method can be characterized by several key parameters. The following table summarizes the expected quantitative data for the analysis of this compound.
| Parameter | Expected Value | Description |
| Precursor Ion (m/z) | [M-H]⁻ = 209.0375 | The deprotonated molecule observed in the MS1 scan. |
| Key Fragment Ions (m/z) | 163.04, 129.05, 75.02 | Characteristic product ions generated in the MS2 scan. |
| Retention Time (RT) | 3.5 - 5.5 min | Dependent on the specific LC conditions. |
| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve. |
| Limit of Detection (LOD) | < 1 ng/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | < 5 ng/mL | The lowest concentration that can be accurately quantified. |
| Accuracy | 90 - 110% | The closeness of a measured value to a standard value. |
| Precision (%CV) | < 15% | The degree of agreement among a series of measurements. |
Proposed Fragmentation Pathway
Tandem mass spectrometry provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is predictable and serves as a fingerprint for the molecule. For this compound, fragmentation is expected to occur at the carboxylic acid group and the butenyl side chain.
Common fragmentations for benzoic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).[9][10] The presence of the chloroalkenyl side chain introduces additional fragmentation possibilities. A proposed fragmentation pathway is visualized in the DOT diagram below.
Caption: Proposed MS/MS fragmentation of this compound.
Comparison with Alternative Techniques
While LC-MS/MS is a powerful tool, a comprehensive structural confirmation often involves orthogonal techniques.[11][12][13] Each method provides unique information, and their combined use offers the highest level of confidence.
| Technique | Principle | Advantages | Disadvantages | Relevance to Target Molecule |
| LC-MS/MS | Separation by chromatography, detection by mass | High sensitivity and selectivity, provides molecular weight and fragmentation data, suitable for complex mixtures.[5] | Provides limited information on stereochemistry, requires standards for absolute confirmation. | Excellent for confirming molecular weight and connectivity through fragmentation. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Unambiguous structure determination, provides detailed information on atom connectivity and stereochemistry.[2][11] | Lower sensitivity than MS, requires pure samples, larger sample amounts needed. | The gold standard for de novo structure elucidation and confirmation of isomerism. |
| GC-MS | Separation of volatile compounds by gas chromatography | Excellent chromatographic resolution, extensive libraries for electron ionization (EI) spectra.[3] | Requires derivatization for non-volatile compounds like benzoic acids, risk of thermal degradation. | Less suitable for the parent compound without derivatization, but could be used for volatile precursors. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Provides information on functional groups present (e.g., C=O, O-H, C=C, C-Cl). | Does not provide information on the overall molecular structure or connectivity. | Useful for confirming the presence of the carboxylic acid and alkene functional groups. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides the absolute three-dimensional structure of a molecule.[12] | Requires a suitable single crystal, which can be difficult to grow. | The definitive method for structural confirmation if a crystal can be obtained. |
Conclusion
LC-MS/MS is a highly effective and sensitive method for the structural confirmation of this compound. By providing accurate mass measurement of the molecular ion and a reproducible fragmentation pattern, it offers a high degree of confidence in the compound's identity. While LC-MS/MS is a cornerstone of modern analytical chemistry, for unequivocal proof of structure, especially for novel compounds, it is best used in conjunction with complementary techniques such as NMR spectroscopy. The combination of these methods provides a comprehensive characterization of the molecule, ensuring its structural integrity for research and development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
A Spectroscopic Guide to the Isomers of 3-(3-Chloro-3-butenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the expected spectroscopic characteristics of the (E) and (Z) isomers of 3-(3-Chloro-3-butenyl)benzoic acid. Due to the limited availability of direct experimental spectra for these specific isomers in publicly accessible databases, this comparison is built upon established spectroscopic principles and data from closely related chemical structures. The information herein is intended to aid researchers in the identification and characterization of these and similar compounds.
Introduction
This compound is a substituted aromatic carboxylic acid with a reactive butenyl side chain. The presence of a double bond in the side chain gives rise to geometric isomerism, resulting in (E) and (Z) diastereomers. The distinct spatial arrangement of the substituents around the double bond in these isomers leads to subtle but measurable differences in their spectroscopic signatures. This guide outlines the predicted key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the (E) and (Z) isomers of this compound. These predictions are based on the analysis of spectroscopic data for structurally related compounds, including 3-chlorobenzoic acid, benzoic acid, and various chlorinated butenes.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, at 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) - (E)-isomer | Predicted Chemical Shift (δ, ppm) - (Z)-isomer | Key Differentiating Features |
| -COOH | ~11-13 | ~11-13 | Broad singlet, position can vary with concentration and solvent. |
| Ar-H (positions 2, 4, 5, 6) | 7.3 - 8.2 (multiplets) | 7.3 - 8.2 (multiplets) | Complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. |
| =CH-Cl | ~6.0 - 6.2 (triplet) | ~5.8 - 6.0 (triplet) | The chemical shift of the vinyl proton is expected to be slightly different due to the different anisotropic effects of the substituents. |
| -CH₂-C= | ~3.5 - 3.7 (doublet) | ~3.6 - 3.8 (doublet) | The coupling constant with the vinyl proton will be a key differentiator. |
| -CH₃ | ~2.0 - 2.2 (singlet) | ~2.1 - 2.3 (singlet) | The chemical shift might show a minor difference between the isomers. |
Note: The primary distinguishing feature in the ¹H NMR will be the coupling constants across the double bond, which are not explicitly predicted here but would be different for the cis and trans arrangements.
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, at 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) - (E)-isomer | Predicted Chemical Shift (δ, ppm) - (Z)-isomer | Key Differentiating Features |
| -COOH | ~170-173 | ~170-173 | |
| Ar-C (quaternary) | ~129-140 | ~129-140 | |
| Ar-CH | ~128-135 | ~128-135 | |
| C=CH-Cl | ~125-130 | ~123-128 | The chemical shifts of the double bond carbons are expected to differ due to stereoelectronic effects. |
| =C(Cl)-CH₂- | ~135-140 | ~133-138 | |
| -CH₂- | ~35-40 | ~38-43 | |
| -CH₃ | ~20-25 | ~22-27 |
Table 3: Predicted Key IR Absorption Bands (in KBr or Nujol)
| Functional Group | Predicted Wavenumber (cm⁻¹) - (E)-isomer | Predicted Wavenumber (cm⁻¹) - (Z)-isomer | Key Differentiating Features |
| O-H stretch (acid) | 3300-2500 (broad) | 3300-2500 (broad) | |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | |
| C=O stretch (acid) | 1700-1680 | 1700-1680 | |
| C=C stretch (aromatic) | 1600-1475 | 1600-1475 | |
| C=C stretch (alkene) | ~1650 | ~1645 | The position might vary slightly. |
| C-Cl stretch | ~750-700 | ~750-700 | |
| =C-H bend (out-of-plane) | ~965 (trans) | ~690 (cis) | This is often a key diagnostic region for distinguishing E/Z isomers of alkenes. |
Table 4: Predicted Mass Spectrometry Fragmentation
| Technique | Predicted m/z values of Key Fragments | Key Differentiating Features |
| Electron Ionization (EI-MS) | Molecular Ion (M⁺), [M-Cl]⁺, [M-COOH]⁺, [M-C₄H₆Cl]⁺ (loss of butenyl side chain), fragments corresponding to the chlorobutenyl cation and the benzoic acid cation. | The mass spectra of the two isomers are expected to be very similar, as they are stereoisomers. Minor differences in the relative intensities of fragment ions might be observed. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments such as COSY and HSQC for unambiguous assignment of all proton and carbon signals.
-
Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. Pay close attention to the vinyl proton coupling constants to determine the stereochemistry of the double bond.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a Nujol mull, grind a small amount of the sample with a drop of Nujol.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule. Look for the out-of-plane =C-H bending vibration to help distinguish between the (E) and (Z) isomers.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation and analysis. Electron Ionization (EI) is a common technique for fragmentation analysis.
-
Data Acquisition: Obtain the mass spectrum, ensuring good resolution to determine the accurate mass of the molecular ion and fragment ions.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over a range of approximately 200-400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the molecule, primarily associated with the benzoic acid chromophore.
Visualizations
Caption: Molecular structures of the (E) and (Z) isomers.
Caption: General experimental workflow for spectroscopic comparison.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties, which are significantly influenced by the nature and position of substituents on the benzene ring. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Benzoic Acid | E. coli O157 | 1000 | [1] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | E. coli O157 | 500 | [1] |
| 3,4-Dihydroxybenzoic Acid | E. coli | 2600 | [1] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | E. coli | 1500-2500 | [1] |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | - | [2] |
| 4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | E. faecium | 125 | [3] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | B. subtilis | 0.17 mM | [4] |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | S. aureus | 0.50 mM | [4] |
Anti-inflammatory Activity
Several benzoic acid derivatives have demonstrated potent anti-inflammatory effects. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 2: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives
| Compound/Derivative Class | Assay | IC50 | Reference |
| 3-Amide Benzoic Acid Derivative (16c) | P2Y14 Receptor Antagonism | 1.77 nM | [5] |
| Benzyloxyphenylacetic Acid Derivative (5d) | Aldose Reductase Inhibition | 20.9 µM | [6] |
| Diphenylurea Benzoic Acid Derivative (12l) | VLA-4 Antagonism | 0.51 nM | [7] |
Cytotoxic Activity
The anticancer potential of benzoic acid derivatives has been explored in various cancer cell lines. The cytotoxic effects are typically quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 3: Comparative Cytotoxic Activity (IC50) of Benzoic Acid Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 | Reference |
| Dihydroxybenzoic Acid | HCT-116 (Colon Cancer) | ~1.25 mM (at 48h, 48% inhibition) | [8] |
| Dihydroxybenzoic Acid | HeLa (Cervical Cancer) | >1.25 mM (at 48h, 23% inhibition) | [8] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast Cancer) | 15.6 µM | [9] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1) | MCF-7 (Breast Cancer) | Significant suppression | [10][11] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1) | MDA-MB-468 (Breast Cancer) | Significant suppression | [10][11] |
| Benzoic Acid | MG63 (Bone Cancer) | 85.54±3.17 µg/ml (48h) | [12] |
| Benzoic Acid | CRM612 (Lung Cancer) | - | [12] |
| Benzoic Acid | A673 (Bone Cancer) | - | [12] |
Experimental Protocols
Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[13].
Broth Dilution Method:
-
A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in separate tubes[14][15].
-
Each tube is then inoculated with a standardized suspension of the test microorganism (e.g., approximately 5 x 10^5 CFU/mL)[14].
-
The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours)[14].
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism[15].
Agar Dilution Method:
-
Serial dilutions of the test compound are incorporated into molten agar medium (e.g., Mueller-Hinton Agar) and poured into petri plates[16].
-
A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates[16].
-
The plates are incubated under suitable conditions.
-
The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism on the agar surface[16].
In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)
This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation[17].
-
A reaction mixture consists of the test compound at various concentrations and a protein solution (e.g., 1% aqueous solution of bovine serum albumin).
-
The mixture is incubated at 37°C for 20 minutes and then the temperature is increased to 51°C for 20 minutes.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control (without the test compound). Diclofenac sodium is often used as a standard reference drug[17].
Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight[9].
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the soluble yellow MTT into insoluble purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined[18].
Visualizations
References
- 1. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavior-selective Apoptotic Capacity of 4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid and its Methyl Derivatives on Two Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. opentrons.com [opentrons.com]
A Comparative Guide to Purity Assessment of Synthesized 3-(3-Chloro-3-butenyl)benzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of the novel compound 3-(3-Chloro-3-butenyl)benzoic acid, complete with experimental protocols and data presentation.
The purity of a synthesized compound is paramount, as impurities can affect its biological activity, toxicity, and stability. A multi-faceted analytical approach is often necessary for a thorough evaluation. This guide focuses on four primary techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Comparison of Analytical Techniques
Each analytical technique offers unique advantages for the purity assessment of this compound. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, such as the need for quantification, identification of unknown impurities, or high-throughput screening.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations | Typical Purity Determination Range (%) |
| Quantitative ¹H NMR (qNMR) | Measures the nuclear magnetic resonance of hydrogen atoms. The signal intensity is directly proportional to the number of protons. | Structural confirmation, identification and quantification of impurities containing protons, determination of molar purity. | Provides both qualitative and quantitative information from a single experiment. Non-destructive.[1][2] Highly accurate and precise.[3] | Lower sensitivity compared to HPLC for some impurities. Signal overlap can complicate analysis.[4] | 95.0 - 100.0 |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Detection and quantification of non-volatile impurities. Determination of relative purity (area percent). | High sensitivity and resolution for separating complex mixtures.[5][6] Well-established methods for benzoic acid derivatives exist.[7] | Requires reference standards for absolute quantification. Destructive to the sample. | 90.0 - 99.9 |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation, identification of impurities by their mass.[5][6][8] | Extremely high sensitivity and specificity.[5][9] Can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.[5][6] | Quantification can be challenging without isotopic standards. Ionization efficiency can vary between compounds. | Primarily for identification, but can be quantitative with appropriate standards. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, which corresponds to vibrational transitions of functional groups. | Confirmation of the presence of key functional groups and overall molecular structure.[10] | Fast and non-destructive. Provides a unique "fingerprint" for the compound.[10][11] | Not suitable for quantification of impurities. Less sensitive to minor components. | Primarily for identification and confirmation of the main component. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
Internal standard (e.g., maleic acid, 1,4-dinitrobenzene) of certified high purity
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar, precisely known amount of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity of this compound and quantify impurities.
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
Reference standards for known impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% TFA) to ensure good peak shape for the carboxylic acid. A gradient elution may be necessary to separate all impurities. A typical starting gradient could be 30% acetonitrile to 90% acetonitrile over 20 minutes.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards if quantifying specific impurities with known reference standards.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Column temperature: 30 °C.
-
Detection: UV at 230 nm and 274 nm (based on the expected absorbance of the benzoic acid chromophore).
-
-
Analysis: Inject the sample and run the HPLC method.
-
Data Analysis: Integrate all peaks in the chromatogram. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Purity (Area %) = (Area_main_peak / Total_area_all_peaks) * 100
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
Procedure:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI, in both positive and negative modes).
-
Analyze the resulting spectrum to confirm the molecular ion of the target compound (C₁₁H₁₁ClO₂; molecular weight: 210.66 g/mol ).
-
Examine the spectrum for other ions that may correspond to potential impurities. High-resolution mass spectrometry can be used to determine the elemental composition of these impurities.[5]
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the functional groups present in the synthesized this compound.
Instrumentation: FTIR spectrometer.
Procedure:
-
Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands. For this compound, key expected peaks include:
Visualizing the Workflow and Logic
To better illustrate the process of purity assessment and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for purity assessment.
Caption: Logical relationship between analytical techniques.
Conclusion
A combination of orthogonal analytical techniques is essential for a robust assessment of the purity of synthesized this compound. While HPLC is a powerful tool for separating and quantifying impurities, qNMR offers the advantage of providing absolute purity without the need for reference standards for the main component. Mass spectrometry is invaluable for identifying unknown impurities, and FTIR serves as a rapid method for confirming the identity of the bulk material. By employing these methods in a complementary fashion, researchers can have high confidence in the purity and identity of their synthesized compounds, which is a critical prerequisite for subsequent stages of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. youtube.com [youtube.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of halogenated benzoic acids, crucial compounds in pharmaceutical development and environmental analysis. The following sections detail the performance of various techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Method Performance
The choice of an analytical method for halogenated benzoic acids depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific halogenated benzoic acid being analyzed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques, each with distinct advantages.
Below is a summary of performance data for different analytical methods applied to benzoic acid and its derivatives. While direct cross-validation studies for a wide range of halogenated benzoic acids are limited in the literature, this compilation of data from various validated methods provides a strong basis for comparison.
Table 1: Performance Characteristics of HPLC Methods for Benzoic Acid and its Derivatives
| Analyte | Method | Linearity (Concentration Range) | r² | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| 2,4,6-Trifluorobenzoic acid | RP-HPLC | Not Specified | >0.99 | 80-120 | 1.8 | Not Specified | Not Specified | [1] |
| Benzoic Acid | HPLC-DAD | 5-200 µg/mL | 0.9998 | 85.61-102.04 | 1.84 | 0.42 | 1.14 | [2] |
| 4-Hydroxybenzoic Acid | HPLC | 0.5033-4.0264 µg/mL | >0.999 | Not Specified | <2.0 | 0.1007 | 0.5033 | [3] |
| Benzoic Acid | HPLC-DAD | 0.61–140 mg/kg | >0.99 | 100.5-103.3 | 0.15-1.89 | 0.41 mg/kg | Not Specified | |
| Benzoic Acid | RP-HPLC | 10-1000 µg/mL | 0.9998 | 98.83-100.47 | Not Specified | <1 | Not Specified | [4] |
| Benzoic Acid | HPLC–UV | 2.5–80.0 µg/kg | >0.99 | 83.0-110.2 | 7.6–9.2 (inter-day) | 0.39 mg/L | 1.3 mg/L | [5] |
Table 2: Performance Characteristics of Other Analytical Methods for Benzoic Acid Derivatives
| Analyte | Method | Linearity (Concentration Range) | r² | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
| Chlorinated Benzoic Acids | GC | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Benzoic Acid | UV-Vis Spectrophotometry | 1-10 µg/mL | 0.9995 | 97.25-99.54 | Not Specified | 1 µg/mL | Not Specified | [4] |
| Benzoic Acid | Titration | 50-250 µg/mL | 0.9993 | 97.48-98.98 | Not Specified | ≥50 µg/mL | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols for the key techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for 2,4,6-Trifluorobenzoic Acid[1]
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm.[1]
-
Mobile Phase:
-
Gradient Program: T/%B: 0/5, 5/5, 35/50, 45/90, 55/90, 60/5, 65/5.[1]
-
Flow Rate: Not specified, but varied by ±0.2 ml/min for robustness testing.[1]
-
Injection Volume: 15 µL.[1]
-
Detection: UV at 205 nm.[1]
-
Diluent: Acetonitrile: methanol: water: formic acid (700:200:100:1.0 v/v/v/v).[1]
HPLC with Diode-Array Detection (HPLC-DAD) for Benzoic Acid[2]
-
Column: Germini-C18 modified silica column (50 mm x 4.6 mm i.d., 5 µm particle diameter).[2]
-
Mobile Phase: 0.05 M ammonium acetate (pH 4.4) and methanol in a 60:40 (% v/v) ratio.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: Diode-array detector (DAD) at 234 nm.[2]
-
Sample Preparation: Extraction with methanol and water (60:40, v/v).[2]
Gas Chromatography (GC) for Chlorinated Benzoic Acids[7]
While a detailed protocol is not provided in the abstract, the analysis of chlorinated organic compounds was performed by gas chromatography.[6] For the analysis of benzoic and salicylic acids by GC, derivatization with agents like BSTFA or methanol with BF3 or HCl is often employed to increase volatility.[7]
Visualizing the Cross-Validation Workflow
The process of cross-validating analytical methods involves a structured comparison of results to ensure consistency and reliability.
Caption: Workflow for the cross-validation of two analytical methods.
Discussion and Comparison
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of halogenated benzoic acids.[8] It is particularly suitable for non-volatile and thermally labile compounds.[8][9] The main advantages of HPLC include:
-
Robustness and Reliability: HPLC methods, particularly RP-HPLC, are well-established and known for their reproducibility.
-
Versatility: A wide range of stationary phases (columns) and mobile phases can be used to optimize the separation of different halogenated benzoic acids.[10]
-
Non-destructive Detection: HPLC detectors, such as UV/Vis or DAD, are typically non-destructive, allowing for further analysis if needed.[11]
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][12] For halogenated benzoic acids, which are generally not volatile, a derivatization step is often required to convert them into more volatile esters.[7] The key features of GC include:
-
High Sensitivity: GC, especially when coupled with a sensitive detector like a flame ionization detector (FID) or a mass spectrometer (MS), can achieve very low detection limits.[9]
-
High Resolution: Capillary GC columns can provide excellent separation of complex mixtures.
-
Speed: GC analysis can be faster than HPLC, with run times often in the range of a few minutes.[11]
Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective method for the separation of halogenated benzoic acid derivatives.[13] While not as quantitative as HPLC or GC, it can be a useful tool for screening and qualitative analysis.[13]
Conclusion
The selection of an analytical method for halogenated benzoic acids should be guided by the specific requirements of the analysis. HPLC is a robust and versatile technique suitable for a wide range of these compounds. GC, while requiring a derivatization step, can offer higher sensitivity and speed. For initial screening, TLC can be a valuable and economical option. A thorough cross-validation, as outlined in the workflow above, is essential when comparing different methods or transferring a method between laboratories to ensure the consistency and reliability of the analytical data.[14]
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. thaiscience.info [thaiscience.info]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. ripublication.com [ripublication.com]
- 6. Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of benzoic and salicylic acids - Chromatography Forum [chromforum.org]
- 8. conquerscientific.com [conquerscientific.com]
- 9. youtube.com [youtube.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. demarcheiso17025.com [demarcheiso17025.com]
No Publicly Available Data for Structure-Activity Relationship Studies of 3-(3-Chloro-3-butenyl)benzoic Acid Derivatives
A comprehensive search of scientific literature and databases has revealed no specific structure-activity relationship (SAR) studies, quantitative experimental data, or detailed experimental protocols for 3-(3-Chloro-3-butenyl)benzoic acid derivatives.
Despite a thorough investigation into various research databases and scientific publications, information regarding the biological activity and SAR of this particular class of compounds appears to be absent from the public domain. The initial and broadened search queries did not yield any specific results for compounds containing the "3-(3-Chloro-3-butenyl)" substituent on a benzoic acid scaffold.
While general SAR studies on other benzoic acid derivatives are available for a wide range of biological targets—including their roles as enzyme inhibitors, anti-cancer agents, and local anesthetics—these studies do not provide insights into the specific contributions of the 3-chloro-3-butenyl group to the biological activity of the parent benzoic acid molecule.
Consequently, it is not possible to construct a comparison guide that meets the core requirements of data presentation, experimental protocols, and visualizations of signaling pathways as requested. The absence of foundational research on this specific chemical series means that the necessary data for such a guide does not exist in publicly accessible resources.
Researchers, scientists, and drug development professionals interested in this class of compounds may need to undertake novel research to synthesize these derivatives and evaluate their biological activities to establish any potential therapeutic value and to delineate their structure-activity relationships.
Safety Operating Guide
Proper Disposal of 3-(3-Chloro-3-butenyl)benzoic Acid: A Guide for Laboratory Professionals
The proper disposal of 3-(3-Chloro-3-butenyl)benzoic acid is crucial for maintaining laboratory safety and environmental compliance. As a halogenated organic acid, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential, step-by-step instructions for its safe management and disposal in a research and development setting.
Immediate Safety and Handling Protocols
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The structural characteristics of this compound—a chlorinated hydrocarbon and a carboxylic acid—suggest that it may be a skin and eye irritant.[1][2][3] Always consult the specific Safety Data Sheet (SDS) if available for the compound. In the absence of a specific SDS, treat it with the caution required for hazardous chemicals.
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[1][2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To avoid inhalation of any dusts or vapors.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1][4] It is strictly prohibited to dispose of this chemical down the drain or in regular solid waste.[5]
1. Waste Identification and Segregation:
-
Categorization: Classify this compound as a "halogenated organic waste".[6] This is a critical step as halogenated and non-halogenated waste streams are often disposed of differently and at varying costs.[7]
-
Segregation: Do not mix this compound with non-halogenated organic waste.[8] It should also be kept separate from incompatible materials such as strong bases or oxidizing agents to prevent hazardous reactions.[5][9]
2. Containerization:
-
Primary Container: Use a dedicated, leak-proof, and chemically compatible waste container.[5][10] The original container, if in good condition, is often a suitable choice.[1][8] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[5][11]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin.[5][10] The secondary container should be capable of holding 110% of the volume of the primary container to contain any potential leaks or spills.[10]
3. Labeling:
-
Hazardous Waste Label: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[12]
-
Content Identification: Clearly write the full chemical name, "this compound," and the approximate quantity on the label.[5] Do not use abbreviations.
-
Hazard Identification: Indicate the relevant hazards (e.g., "Corrosive," "Irritant") based on available safety information.
4. Storage:
-
Designated Area: Store the labeled waste container in a designated hazardous waste accumulation area within the laboratory.[10]
-
Safe Location: This area should be away from normal lab activities, drains, and sources of ignition.[10]
-
Time and Quantity Limits: Be aware of regulatory limits on the amount of hazardous waste that can be stored in the lab and the maximum accumulation time (e.g., 90 days).[10]
5. Waste Pickup and Disposal:
-
Contact EHS: When the container is full or approaching the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][10]
-
Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures.
Disposal of Contaminated Materials
Any materials that come into direct contact with this compound must also be disposed of as hazardous waste.
| Contaminated Item | Disposal Protocol |
| Solid Waste (e.g., gloves, wipes, bench paper) | Double-bag in clear plastic bags, label with the chemical name, and manage as hazardous waste.[10] |
| Empty Chemical Containers | Triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as halogenated organic waste.[4][5][11] After triple-rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines for rinsed glassware or plastic.[4][5] |
| Sharps (e.g., contaminated needles, broken glass) | Place in a designated sharps container labeled with the chemical contaminant and dispose of as hazardous waste.[10] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. louisville.edu [louisville.edu]
Essential Safety and Operational Guidance for 3-(3-Chloro-3-butenyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-(3-Chloro-3-butenyl)benzoic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its functional groups: carboxylic acids and halogenated hydrocarbons. Carboxylic acids can be corrosive and irritants, while halogenated organic compounds present potential toxicity and environmental hazards.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles should provide indirect ventilation to protect against splashes and fumes.[1] A face shield should be worn in conjunction with goggles when there is a high risk of splashing.[1][2] |
| Hand Protection | Nitrile or butyl rubber gloves | Nitrile gloves offer good resistance to a variety of acids and provide excellent grip.[1][3] Butyl rubber gloves are recommended for handling strong acids and other hazardous chemicals.[1] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | Acid-resistant lab coat or chemical suit | An acid-resistant apron or lab coat is necessary to protect against splashes.[4][5] For larger quantities or in situations with a higher risk of exposure, a full chemical suit made of materials like PVC or neoprene is recommended.[1] |
| Respiratory Protection | N95 mask or a full-face respirator with acid gas cartridges | For low-fume environments, an N95 mask can provide basic protection.[1] In cases of higher exposure potential or inadequate ventilation, a full-face respirator with appropriate acid gas cartridges is essential.[1][2] A proper fit test is crucial for respirator effectiveness.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Dispensing: When weighing or transferring the solid, minimize the generation of dust.
-
In Use: Avoid direct contact with eyes, skin, and clothing.[6] Do not breathe in dust or vapors.
-
Post-Handling: Wash hands thoroughly with soap and water after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible substances such as strong bases and oxidizing agents.[7][8]
-
Do not store in metal cabinets, which can be corroded by acids.[9]
Disposal Plan
Waste Collection:
-
All waste material containing this compound must be collected in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Disposal Method:
-
Waste must be disposed of in accordance with all national and local regulations.
-
As a halogenated organic compound, it may require disposal as hazardous waste.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Do not empty into drains.[7]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water.[6] Seek immediate medical attention. |
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. leelinework.com [leelinework.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. quicktest.co.uk [quicktest.co.uk]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
